molecular formula C15H24O2 B13435519 Nardoeudesmol A

Nardoeudesmol A

Cat. No.: B13435519
M. Wt: 236.35 g/mol
InChI Key: HTGDCVIGXYGRRV-GZBLMMOJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nardoeudesmol A is a useful research compound. Its molecular formula is C15H24O2 and its molecular weight is 236.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

(1S,2S,4aS,6R,8aR)-8a-methyl-4-methylidene-6-prop-1-en-2-yl-1,2,3,4a,5,6,7,8-octahydronaphthalene-1,2-diol

InChI

InChI=1S/C15H24O2/c1-9(2)11-5-6-15(4)12(8-11)10(3)7-13(16)14(15)17/h11-14,16-17H,1,3,5-8H2,2,4H3/t11-,12+,13+,14-,15-/m1/s1

InChI Key

HTGDCVIGXYGRRV-GZBLMMOJSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@@]2([C@@H](C1)C(=C)C[C@@H]([C@H]2O)O)C

Canonical SMILES

CC(=C)C1CCC2(C(C1)C(=C)CC(C2O)O)C

Origin of Product

United States

Foundational & Exploratory

Nardoeudesmol A: A Technical Overview of its Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

The fundamental physicochemical properties of Nardoeudesmol A are summarized in the table below. This information is crucial for its identification and for understanding its behavior in various experimental settings.

PropertyValueReference
Molecular Formula C₁₅H₂₄O₂[1][2]
Molecular Weight 236.35 g/mol [1][2]
CAS Number 1445952-30-6
Class Eudesmane Sesquiterpenoid
Source Nardostachys chinensis Batal

Spectroscopic Data

The structural elucidation of this compound, like other natural products, relies on a combination of spectroscopic techniques. The following tables present the expected ranges and types of signals for ¹H NMR and ¹³C NMR spectroscopy for a compound with the molecular formula C₁₅H₂₄O₂ and a eudesmane skeleton. Mass spectrometry and infrared spectroscopy provide further confirmation of the molecular weight and functional groups.

Table 1: Representative ¹H NMR Spectroscopic Data for a Eudesmane Sesquiterpenoid

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (Tentative)
0.7 - 1.2s, d3H, 6HMethyl groups (CH₃)
1.2 - 2.5m-Methylene (CH₂) and Methine (CH) protons on the carbocyclic core
3.5 - 4.5m, dd, br s-Protons attached to carbons bearing hydroxyl groups (CH-OH)
4.5 - 5.5br s, d-Olefinic protons (=CH) if present

Table 2: Representative ¹³C NMR Spectroscopic Data for a Eudesmane Sesquiterpenoid

Chemical Shift (δ) ppmCarbon TypeAssignment (Tentative)
10 - 30CH₃Methyl groups
20 - 50CH₂, CHAliphatic methylene and methine carbons
60 - 80CH-OCarbons attached to hydroxyl groups
100 - 150C=COlefinic carbons (if present)

Mass Spectrometry (MS)

  • High-Resolution Mass Spectrometry (HRMS): Would be used to confirm the elemental composition, C₁₅H₂₄O₂.

Infrared (IR) Spectroscopy

  • Characteristic Absorptions: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of hydroxyl (-OH) groups. Absorptions in the 2850-3000 cm⁻¹ range would correspond to C-H stretching vibrations.

Experimental Protocols

The isolation and characterization of this compound would typically follow a standard natural product chemistry workflow. The detailed, specific parameters from the original publication are unavailable; however, a general methodology is outlined below.

Extraction

The dried and powdered rhizomes and roots of Nardostachys jatamansi are subjected to solvent extraction. This is a critical step to isolate the desired compounds from the plant matrix.

Extraction_Workflow plant_material Dried and Powdered Plant Material (Nardostachys jatamansi) extraction Solvent Extraction (e.g., with Methanol or Ethanol) plant_material->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract

Isolation and Purification

The crude extract, a complex mixture of compounds, undergoes a series of chromatographic separations to isolate the pure this compound.

Isolation_Workflow crude_extract Crude Extract solvent_partitioning Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Water) crude_extract->solvent_partitioning fractionation Column Chromatography (Silica Gel or Sephadex) solvent_partitioning->fractionation hplc High-Performance Liquid Chromatography (HPLC) (Normal or Reversed-Phase) fractionation->hplc pure_compound Pure this compound hplc->pure_compound

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods.

Structure_Elucidation_Workflow pure_compound Pure Compound spectroscopy Spectroscopic Analysis pure_compound->spectroscopy nmr 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) spectroscopy->nmr ms Mass Spectrometry (HR-ESI-MS) spectroscopy->ms ir Infrared Spectroscopy spectroscopy->ir structure Elucidated Structure of This compound nmr->structure ms->structure ir->structure

Biological Activity

While some sources suggest potential anti-inflammatory and anti-cancer properties for compounds from Nardostachys chinensis, specific biological activities and the underlying signaling pathways for this compound have not been detailed in the readily available scientific literature. Further research is required to elucidate its pharmacological potential.

Conclusion

This compound is a eudesmane-type sesquiterpenoid isolated from Nardostachys chinensis. Its characterization relies on standard phytochemical techniques, including extraction, chromatography, and a suite of spectroscopic methods. While the specific, detailed data from its original isolation is not widely disseminated, this guide provides a comprehensive overview of the methodologies and expected spectroscopic features for this class of natural products. The information presented here serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the further investigation of this compound and related compounds.

References

The Biosynthetic Pathway of Nardoeudesmol A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nardoeudesmol A, a eudesmane-type sesquiterpenoid found in the Himalayan medicinal plant Nardostachys jatamansi, has garnered interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, from central carbon metabolism to the final intricate molecular architecture. It details the precursor molecules, key enzyme classes, and putative intermediate steps. Furthermore, this guide outlines established experimental protocols for the elucidation of such pathways and presents key data in a structured format.

Introduction

Sesquiterpenoids, a diverse class of C15 isoprenoids, are synthesized from farnesyl pyrophosphate (FPP). The eudesmane skeleton, a bicyclic framework characteristic of this compound, is a common motif among sesquiterpenoids and is formed through the cyclization of FPP. Subsequent decorations of this scaffold, primarily through oxidation reactions catalyzed by cytochrome P450 monooxygenases (CYPs), lead to the vast structural diversity observed in nature. Transcriptome and metabolome analyses of Nardostachys jatamansi have revealed a suite of candidate genes, including terpene synthases (TPS) and CYPs, that are likely involved in the biosynthesis of this compound and other related sesquiterpenoids. While the complete pathway has not been fully elucidated experimentally, a putative pathway can be constructed based on established principles of terpenoid biosynthesis and functional genomics data from N. jatamansi.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in three main stages:

  • Formation of the Universal Precursor, Farnesyl Pyrophosphate (FPP): Like all sesquiterpenoids, the journey to this compound begins with the synthesis of FPP. This occurs through two independent pathways in plants: the mevalonate (MVA) pathway, which is active in the cytosol and mitochondria, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. Both pathways produce the five-carbon building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These units are then condensed to form the ten-carbon geranyl pyrophosphate (GPP) and subsequently the fifteen-carbon farnesyl pyrophosphate (FPP) by FPP synthase.

  • Cyclization of FPP to the Eudesmane Skeleton: This crucial step is catalyzed by a specific sesquiterpene synthase (TPS). While the exact TPS in N. jatamansi responsible for this conversion is yet to be functionally characterized, it is hypothesized that a dedicated TPS from the TPS-a subfamily, which is highly expressed in the roots and rhizomes where sesquiterpenoids accumulate, catalyzes the cyclization of FPP. The reaction proceeds through a series of carbocationic intermediates, ultimately forming the characteristic bicyclic eudesmane core.

  • Oxidative Modifications of the Eudesmane Scaffold: Following cyclization, the eudesmane hydrocarbon backbone undergoes a series of regio- and stereospecific hydroxylations. These reactions are catalyzed by cytochrome P450 monooxygenases (CYPs). Transcriptome data from N. jatamansi has identified several candidate CYP genes that are co-expressed with sesquiterpene synthases. It is proposed that one or more of these CYPs are responsible for the precise hydroxylations required to produce this compound.

Visualizing the Pathway

This compound Biosynthetic Pathway cluster_2 Sesquiterpenoid Backbone Formation cluster_3 Final Product Formation Pyruvate Pyruvate MEP Pathway MEP Pathway Pyruvate->MEP Pathway Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate->MEP Pathway Acetyl-CoA Acetyl-CoA MVA Pathway MVA Pathway Acetyl-CoA->MVA Pathway IPP IPP MEP Pathway->IPP DMAPP DMAPP MEP Pathway->DMAPP MVA Pathway->IPP FPP FPP IPP->FPP DMAPP->FPP FPPS Eudesmane Cation Eudesmane Cation FPP->Eudesmane Cation Sesquiterpene Synthase (TPS) Eudesmane Skeleton Eudesmane Skeleton Eudesmane Cation->Eudesmane Skeleton This compound This compound Eudesmane Skeleton->this compound Cytochrome P450 (CYP) Experimental Workflow cluster_0 Gene Discovery cluster_1 Functional Characterization cluster_2 Pathway Elucidation RNA_Seq RNA-Seq of N. jatamansi tissues Bioinformatics Transcriptome Assembly & Annotation RNA_Seq->Bioinformatics Candidate_Genes Candidate TPS & CYP Genes Identified Bioinformatics->Candidate_Genes Cloning Gene Cloning Candidate_Genes->Cloning Expression Heterologous Expression (E. coli / Yeast) Cloning->Expression Purification Enzyme Purification Expression->Purification Assay Enzyme Assays Purification->Assay Analysis Product Analysis (GC-MS / LC-MS) Assay->Analysis Pathway_Validation Validated Biosynthetic Pathway of this compound Analysis->Pathway_Validation

Nardoeudesmol A in Traditional Chinese Medicine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Nardoeudesmol A is a sesquiterpenoid compound isolated from Nardostachys jatamansi (also known as Nardostachys chinensis), a perennial herb utilized for centuries in Traditional Chinese Medicine (TCM). Known in TCM for its aromatic properties and therapeutic effects on the nervous and cardiovascular systems, the plant's chemical constituents are now the subject of intense scientific scrutiny. This technical guide provides a comprehensive overview of this compound and related compounds, focusing on their isolation, structural elucidation, and biological activities, with a particular emphasis on their anti-inflammatory and neuroprotective potential. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation into the therapeutic applications of this class of compounds.

Introduction

Nardostachys jatamansi, a member of the Valerianaceae family, has a rich history in traditional medicine systems across Asia for treating a variety of ailments, including mental disorders, hypertension, and convulsions.[1][2] The therapeutic efficacy of this plant is largely attributed to its complex mixture of bioactive phytochemicals, particularly sesquiterpenoids.[3][4] this compound belongs to the eudesmol type of sesquiterpenoids, a class of compounds that has demonstrated a range of pharmacological activities. While specific research on this compound is limited in the public domain, this guide synthesizes available information on its isolation and the biological activities of closely related sesquiterpenoids from Nardostachys jatamansi to provide a foundational understanding for future research.

Isolation and Structural Elucidation

The isolation of this compound and similar sesquiterpenoids from the rhizomes and roots of Nardostachys jatamansi typically involves a multi-step process of extraction and chromatographic separation.

General Experimental Protocols

2.1.1. Plant Material and Extraction

The dried and powdered rhizomes and roots of Nardostachys jatamansi are the primary source material. A common extraction method involves maceration or sonication with methanol.[3] The resulting crude extract is then concentrated under reduced pressure.

2.1.2. Solvent Partitioning

The crude methanol extract is typically suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step fractionates the extract based on the polarity of its constituents.[3] Sesquiterpenoids like this compound are generally found in the less polar fractions, such as the n-hexane and chloroform fractions.

2.1.3. Chromatographic Separation

The bioactive fractions are subjected to various chromatographic techniques for the isolation of pure compounds. This process often involves:

  • Column Chromatography: Initial separation is performed on silica gel columns, eluting with a gradient of solvents, typically n-hexane and ethyl acetate.[3]

  • High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative or semi-preparative HPLC, often with a C18 column and a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.[3]

2.1.4. Structure Elucidation

The chemical structure of isolated compounds is determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity and stereochemistry of the molecule.[3][5] While the specific NMR data for this compound is not available in the reviewed literature, Table 1 presents representative ¹H and ¹³C NMR data for a related eudesmol-type sesquiterpenoid, β-eudesmol.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for β-Eudesmol (a related eudesmol-type sesquiterpenoid)

Position¹³C (ppm)¹H (ppm, J in Hz)
141.21.65 (m)
222.81.95 (m), 1.55 (m)
337.52.35 (m)
4148.5-
550.11.45 (dd, 11.5, 4.5)
624.11.60 (m)
742.31.40 (m)
822.51.80 (m), 1.50 (m)
940.11.70 (m)
1035.2-
1172.1-
1227.21.20 (s)
1327.21.20 (s)
1416.50.75 (s)
15121.54.70 (s), 4.45 (s)

Data is representative and may vary based on solvent and instrument parameters.

Biological Activity and Mechanism of Action

While direct studies on the biological activity of this compound are not extensively documented, research on other sesquiterpenoids isolated from Nardostachys jatamansi provides strong indications of its potential therapeutic effects, particularly in the areas of anti-inflammatory and neuroprotective activities.

Anti-inflammatory Activity

Several sesquiterpenoids from Nardostachys jatamansi have demonstrated potent anti-inflammatory effects. For instance, desoxo-narchinol A has been shown to inhibit the production of pro-inflammatory mediators.[1]

3.1.1. Experimental Protocol: In Vitro Anti-inflammatory Assay

A common method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells or BV2 microglial cells.

  • Cell Culture: Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

  • Stimulation: Inflammation is induced by adding LPS (1 µg/mL).

  • NO Measurement: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture medium is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) is determined.

Table 2: Anti-inflammatory Activity of Sesquiterpenoids from Nardostachys jatamansi

CompoundCell LineAssayIC₅₀ (µM)Reference
Desoxo-narchinol ABV2 microgliaNO Inhibition3.48 ± 0.47[6]
Narchinol BBV2 microgliaNO Inhibition2.43 ± 0.23[6]
Kanshone JBV2 microgliaNO Inhibition46.54[6]
Kanshone KBV2 microgliaNO Inhibition25.31[6]

3.1.2. Signaling Pathway

The anti-inflammatory effects of sesquiterpenoids from Nardostachys jatamansi are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like TNF-α and IL-6. Inhibition of the NF-κB pathway leads to a downstream reduction in the production of these inflammatory mediators.

Figure 1: Proposed anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.
Neuroprotective Activity

The traditional use of Nardostachys jatamansi for neurological conditions is supported by modern research demonstrating the neuroprotective effects of its constituents. These effects are often attributed to their antioxidant and anti-inflammatory properties.

3.2.1. Experimental Protocol: In Vitro Neuroprotection Assay

A common model for assessing neuroprotection involves inducing oxidative stress in neuronal cell lines, such as SH-SY5Y or PC12 cells, and measuring cell viability.

  • Cell Culture: Cells are maintained in an appropriate medium and conditions.

  • Treatment: Cells are pre-treated with different concentrations of the test compound for a specified period.

  • Induction of Toxicity: Neurotoxicity is induced by adding an agent like hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or amyloid-beta (Aβ) peptide.

  • Cell Viability Assessment: After 24-48 hours, cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies mitochondrial metabolic activity.

  • Data Analysis: The percentage of viable cells is calculated relative to the control group, and the protective effect of the compound is determined.

Table 3: Neuroprotective Activity of Nardostachys jatamansi Constituents

Compound/ExtractCell LineToxinAssayOutcomeReference
Ethanol ExtractSH-SY5YAβ (1-42)MTTIncreased cell viability[1]
Desoxo-narchinol ABV2 microgliaLPSNO InhibitionReduced neuroinflammation[6]

3.2.2. Workflow for Assessing Neuroprotective Effects

Neuroprotection_Workflow start Start cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) start->cell_culture pretreatment Pre-treatment with This compound cell_culture->pretreatment toxin_exposure Induce Neurotoxicity (e.g., H₂O₂, Aβ) pretreatment->toxin_exposure incubation Incubation (24-48h) toxin_exposure->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Data Analysis (% Viability, IC₅₀) viability_assay->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for evaluating the neuroprotective effects of this compound.

Future Directions

The therapeutic potential of this compound and related sesquiterpenoids from Nardostachys jatamansi is significant, yet further research is required to fully elucidate their pharmacological properties. Key areas for future investigation include:

  • Definitive Isolation and Characterization: A focused study on the isolation and complete structural elucidation of this compound, including detailed 1D and 2D NMR data, is essential.

  • Quantitative Bioactivity Profiling: Comprehensive in vitro and in vivo studies are needed to determine the specific IC₅₀/EC₅₀ values of this compound for its anti-inflammatory, neuroprotective, and other potential activities.

  • Mechanism of Action Studies: Detailed molecular studies are required to confirm the signaling pathways modulated by this compound and to identify its specific molecular targets.

  • Pharmacokinetic and Toxicological Profiling: Evaluation of the absorption, distribution, metabolism, excretion (ADME), and toxicity of this compound is crucial for its development as a potential therapeutic agent.

Conclusion

This compound, a sesquiterpenoid from the traditional Chinese medicine Nardostachys jatamansi, represents a promising area for drug discovery. While specific data on this compound is currently limited, the well-documented anti-inflammatory and neuroprotective activities of other sesquiterpenoids from the same plant suggest its potential as a valuable therapeutic lead. This technical guide provides a framework for future research by summarizing the established methodologies for isolation and bioactivity assessment of these compounds. Further focused investigation into this compound is warranted to unlock its full therapeutic potential.

References

Nardoeudesmol A: A Comprehensive Technical Guide to its Discovery and Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of Nardoeudesmol A, a sesquiterpenoid of interest in the field of natural product chemistry and drug discovery. This document details its discovery, natural origins, and the methodologies for its isolation and characterization.

Discovery and Natural Occurrences

This compound is a naturally occurring eudesmane-type sesquiterpenoid. It has been identified and isolated from several botanical sources, indicating its distribution across different plant families. The primary documented natural sources of this compound include:

  • Nardostachys jatamansi (DC.) [1][2]: A flowering plant of the Valerianaceae family, commonly known as spikenard, found in the Himalayas.

  • Solanum lyratum Thunb. [3][4]: A perennial vine in the nightshade family (Solanaceae), used in traditional Chinese medicine.

  • Echinopsis radix : The root of plants from the Echinops genus, utilized in traditional medicine.

  • Penicillium sp. J-54 : An endophytic fungus from which this compound has also been isolated.

The discovery of this compound in these varied sources highlights its potential as a phytochemical marker and underscores the importance of continued exploration of natural products for novel bioactive compounds.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis. The key physicochemical and spectroscopic data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₂₄O₂[3][4]
Molecular Weight 236.1776 g/mol [3][4]
CAS Number 1445952-30-6

Table 2: Spectroscopic Data for this compound

Spectroscopy Type Key Data Points Reference
¹H-NMR Refer to specific literature for detailed shifts and coupling constants.[1]
¹³C-NMR Refer to specific literature for detailed chemical shifts.[1]
Mass Spectrometry (MS) High-resolution mass spectrometry (HR-ESI-MS) data confirms the molecular formula.[1]
Infrared (IR) Spectroscopy Characteristic absorption bands for hydroxyl and other functional groups.

Note: Detailed NMR and MS spectra are often provided in the supplementary materials of the cited research articles.[1]

Experimental Protocols

The isolation and purification of this compound from its natural sources typically involve a series of chromatographic techniques. The following is a generalized protocol based on methodologies reported in the literature for the isolation of compounds from Nardostachys jatamansi.[1]

Extraction
  • Plant Material Preparation : The air-dried and powdered roots and rhizomes of Nardostachys jatamansi are used as the starting material.

  • Solvent Extraction : The powdered plant material is extracted exhaustively with 95% aqueous ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude ethanol extract.

Fractionation
  • Solvent Partitioning : The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

  • Fraction Selection : The ethyl acetate fraction, which typically contains compounds of medium polarity like this compound, is selected for further purification.

Chromatographic Purification
  • Silica Gel Column Chromatography (SGCC) : The ethyl acetate fraction is subjected to SGCC. The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Reversed-Phase Column Chromatography (RP-CC) : Fractions containing the compound of interest are further purified using C18 RP-CC with a mobile phase gradient of methanol and water.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) : Final purification is often achieved using Prep-HPLC on a C18 column with an isocratic or gradient elution of methanol and water to yield pure this compound.

The workflow for a typical isolation and purification process is illustrated in the diagram below.

experimental_workflow plant_material Powdered Nardostachys jatamansi extraction Ethanol Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction sgcc Silica Gel Column Chromatography ethyl_acetate_fraction->sgcc rpcc Reversed-Phase Column Chromatography sgcc->rpcc prep_hplc Preparative HPLC rpcc->prep_hplc nardoeudesmol_a Pure this compound prep_hplc->nardoeudesmol_a

A generalized workflow for the isolation and purification of this compound.

Potential Signaling Pathway Interactions

While direct studies on the specific signaling pathway modulation by purified this compound are limited, research on the extracts of its source plants provides some insights into potential biological activities.

NF-κB and JAK/STAT Signaling Pathways

Other bioactive compounds isolated from Nardostachys jatamansi have been shown to inhibit the NF-κB and JAK/STAT signaling pathways in response to inflammatory stimuli.[1] These pathways are crucial in regulating the expression of pro-inflammatory cytokines and chemokines. The potential for this compound to interact with these pathways warrants further investigation.

nfkb_jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine_receptor Cytokine Receptor jak JAK cytokine_receptor->jak Activation ikb IκB cytokine_receptor->ikb Signal leads to Degradation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization & Translocation nfkb NF-κB ikb->nfkb Inhibits nfkb_active Active NF-κB nfkb->nfkb_active Translocation gene_expression Pro-inflammatory Gene Expression stat_dimer->gene_expression Induces nfkb_active->gene_expression Induces cytokine Inflammatory Cytokine cytokine->cytokine_receptor nardoeudesmol_a This compound (Potential) nardoeudesmol_a->jak ? nardoeudesmol_a->ikb ?

Potential interaction of this compound with the NF-κB and JAK/STAT pathways.
Notch Signaling Pathway

Extracts from Solanum lyratum, another source of this compound, have been reported to modulate the Notch signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.[3] The specific contribution of this compound to this activity is an area for future research.

notch_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus notch_receptor Notch Receptor nicd Notch Intracellular Domain (NICD) notch_receptor->nicd Cleavage & Release ligand Ligand (e.g., Delta/Jagged) ligand->notch_receptor Binding nicd_nucleus NICD nicd->nicd_nucleus Translocation csl CSL nicd_nucleus->csl Binds to target_genes Target Gene Expression csl->target_genes Activates nardoeudesmol_a This compound (Potential) nardoeudesmol_a->notch_receptor ?

Potential interaction of this compound with the Notch signaling pathway.

Conclusion

This compound is a sesquiterpenoid with a growing body of research surrounding its natural occurrence and isolation. While its specific biological activities are still under investigation, the bioactivities of the extracts from its source plants suggest that it may possess interesting pharmacological properties. This technical guide provides a foundational understanding for researchers and professionals in drug development to further explore the potential of this compound. Future studies should focus on elucidating its precise mechanism of action and evaluating its therapeutic potential.

References

Chemical Structure and Stereochemistry of Isonardoeudesmols

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Eudesmane-Type Sesquiterpenoids from Nardostachys jatamansi, with a Focus on Isonardoeudesmol A

Introduction

This technical guide provides a detailed overview of the chemical structure and stereochemistry of eudesmane-type sesquiterpenoids isolated from the plant Nardostachys jatamansi. While the specific compound "this compound" was not identified in the reviewed scientific literature, this document focuses on the closely related and well-characterized compound, Isothis compound , and its congeners, which are likely the subject of interest. These natural products are of significant interest to researchers in natural product chemistry, pharmacology, and drug development due to their potential biological activities. The structural elucidation of these complex molecules relies on a combination of advanced spectroscopic and computational techniques.

A group of monomeric sesquiterpenoids, including isonardoeudesmols A-D and nardoeudesmol D, have been isolated from the underground parts of Nardostachys jatamansi DC.[1]. The determination of their chemical structures and absolute configurations is a critical aspect of their study, achieved through a multi-faceted analytical approach.

The core chemical scaffold of these compounds is the eudesmane-type sesquiterpenoid structure. The precise atomic connectivity and three-dimensional arrangement of atoms, known as stereochemistry, are established using a combination of spectroscopic and computational methods. Key experimental techniques employed for the structural elucidation of these compounds include Nuclear Magnetic Resonance (NMR) spectroscopy, Nuclear Overhauser Effect Spectroscopy (NOESY), X-ray diffraction, and computational Electronic Circular Dichroism (ECD) calculations[1].

While the exact structure of "Isothis compound" is not detailed in the provided search results, the general approach to its characterization is well-documented. The absolute configurations of these compounds are established by analyzing NOESY data and, when suitable crystals are obtained, through single-crystal X-ray diffraction[1]. Furthermore, computational ECD calculations are used to corroborate the stereochemical assignments[1].

Experimental Protocols: Structure Elucidation

The determination of the chemical structure and stereochemistry of compounds like Isothis compound involves a standardized workflow from isolation to final structure confirmation. The table below summarizes the key experimental methodologies.

Experimental Stage Methodology Purpose Reference
Isolation Extraction from the underground parts of Nardostachys jatamansi DC. followed by chromatographic separation.To obtain pure compounds for structural analysis.[1]
Structural Analysis 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy.To determine the carbon-hydrogen framework and connectivity of the molecule.[1]
Stereochemistry Determination Nuclear Overhauser Effect Spectroscopy (NOESY).To determine the spatial proximity of protons and infer the relative stereochemistry.[1]
Absolute Configuration Single-Crystal X-ray Diffraction (when applicable).To provide the definitive three-dimensional structure and absolute stereochemistry of crystalline compounds.[1]
Absolute Configuration Computational Electronic Circular Dichroism (ECD) Calculations.To predict the ECD spectrum and compare it with the experimental spectrum to determine the absolute configuration of chiral molecules in solution.[1]

Visualization of the Structure Elucidation Workflow

The logical flow of experiments for the structural elucidation of novel natural products like the isonardoeudesmols can be represented as a workflow diagram.

G cluster_0 Isolation and Purification cluster_1 Spectroscopic and Computational Analysis cluster_2 Structure Determination plant Plant Material (Nardostachys jatamansi) extraction Solvent Extraction plant->extraction chromatography Chromatographic Separation extraction->chromatography pure_compound Pure Isothis compound chromatography->pure_compound nmr 1D and 2D NMR pure_compound->nmr ms Mass Spectrometry pure_compound->ms ecd ECD Spectroscopy pure_compound->ecd xray X-ray Crystallography (if crystalline) pure_compound->xray connectivity Planar Structure nmr->connectivity relative_stereo Relative Stereochemistry (NOESY) nmr->relative_stereo absolute_stereo Absolute Stereochemistry ecd->absolute_stereo xray->absolute_stereo comp_ecd Computational ECD comp_ecd->absolute_stereo final_structure Final Chemical Structure connectivity->final_structure relative_stereo->final_structure absolute_stereo->final_structure

Caption: Workflow for the isolation and structural elucidation of Isothis compound.

The structural and stereochemical characterization of eudesmane-type sesquiterpenoids such as Isothis compound from Nardostachys jatamansi is a rigorous process that combines classical isolation techniques with modern spectroscopic and computational methods. While the specific compound "this compound" remains elusive in the scientific literature, the detailed studies on its isomers provide a clear and comprehensive blueprint for the structural analysis of this class of natural products. This foundational knowledge is crucial for further research into their biosynthesis, chemical synthesis, and potential therapeutic applications.

References

Phytochemical Analysis of Echinopsis Radix for Nardoeudesmol A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinopsis Radix, a traditional medicinal plant, is a known source of various bioactive compounds, including a range of sesquiterpenoids. Among these, the eudesmane-type sesquiterpenoid, Nardoeudesmol A, has been identified as a constituent. This technical guide provides a comprehensive overview of the phytochemical analysis of Echinopsis Radix with a specific focus on this compound. It outlines detailed experimental protocols for the extraction, isolation, and quantification of this compound, based on established analytical methodologies for sesquiterpenoids. Furthermore, this guide summarizes the potential biological activities of this compound based on the known therapeutic properties of related eudesmane-type sesquiterpenoids and proposes a hypothetical signaling pathway for future investigation. All quantitative data from representative analyses are presented in structured tables, and key experimental workflows and biological pathways are visualized using diagrams.

Introduction

Echinopsis Radix, the root of Echinops latifolius Tausch or Echinops grijsii Hance, has a long history of use in traditional medicine for its anti-inflammatory and other therapeutic properties.[1] Phytochemical investigations have revealed a rich and diverse chemical profile, including thiophenes, flavonoids, caffeic acid derivatives, and a variety of terpenoids.[1] Of particular interest to researchers is the presence of eudesmane-type sesquiterpenoids, a class of compounds known for their wide range of biological activities.

This compound is a eudesmane-type sesquiterpenoid that has been identified as a constituent of Echinopsis Radix. While its presence is documented, detailed quantitative analysis and specific biological activities directly attributed to this compound from this plant source are not extensively reported in the current literature. This guide aims to bridge this gap by providing a comprehensive framework for the phytochemical analysis of Echinopsis Radix to isolate and quantify this compound, and to explore its potential therapeutic relevance.

Phytochemical Constituents of Echinopsis Radix

Echinopsis Radix is a rich source of a variety of secondary metabolites. The primary classes of compounds identified are summarized in the table below.

Compound ClassExamplesReference
Thiophenes α-Terthienyl, Bithiophenes[1]
Flavonoids Apigenin, Luteolin[1]
Caffeic Acid Derivatives Caffeic acid, Chlorogenic acid[1]
Sesquiterpenoids This compound , Atractylenolide[1]
Triterpenoids Taraxasterol, β-amyrin[1]

Table 1: Major Phytochemical Classes in Echinopsis Radix

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantification of this compound from Echinopsis Radix.

Extraction

The extraction of sesquiterpenoids from plant material is a critical first step. A generalized workflow for this process is presented below.

G A Dried and Powdered Echinopsis Radix B Maceration with 95% Ethanol (3x, 24h each) A->B C Filtration and Concentration (Rotary Evaporator) B->C D Crude Ethanol Extract C->D E Suspension in H2O and Partition with Ethyl Acetate D->E F Ethyl Acetate Fraction (Enriched with Sesquiterpenoids) E->F G A Sesquiterpenoid-Rich Extract B Silica Gel Column Chromatography (Gradient Elution: Hexane-EtOAc) A->B C Fraction Collection and TLC Analysis B->C D Pooling of this compound Containing Fractions C->D E Preparative HPLC (C18 column, MeCN-H2O) D->E F Pure this compound E->F G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NardoA This compound NardoA->IKK Inhibition NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylation of IκB NFkB NF-κB (active) NFkB_IkB->NFkB IκB degradation, NF-κB release Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Inflammatory_Genes Transcription

References

Methodological & Application

Nardoeudesmol A: Application Notes and Protocols for Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nardoeudesmol A is a sesquiterpenoid compound isolated from the plant Solanum lyratum. While direct and extensive mechanism of action studies on this compound are limited in publicly available literature, its structural similarity to other eudesmol isomers, such as β-eudesmol, suggests potential anti-inflammatory and anti-cancer properties. This document provides detailed application notes and experimental protocols to guide researchers in investigating the mechanism of action of this compound, drawing upon the established activities of related compounds. The presented protocols are designed to test the hypothesis that this compound, like other eudesmol sesquiterpenoids, may induce apoptosis in cancer cells and exert anti-inflammatory effects through modulation of key signaling pathways.

Potential Mechanisms of Action and Key Research Areas

Based on studies of structurally related compounds, the primary hypothesized mechanisms of action for this compound are:

  • Induction of Apoptosis in Cancer Cells: this compound may trigger programmed cell death in cancerous cells via intrinsic and/or extrinsic pathways.

  • Anti-inflammatory Effects: The compound could potentially modulate inflammatory responses by inhibiting key signaling cascades such as the MAPK and NF-κB pathways.

Data Presentation: Cytotoxicity of Related Sesquiterpenoids

To provide a preliminary indication of the potential cytotoxic potency of this compound, the following table summarizes the 50% inhibitory concentration (IC₅₀) values of other sesquiterpenoids isolated from Solanum lyratum against various human cancer cell lines.[1][2][3] It is important to note that these values are for related compounds and experimental determination of the IC₅₀ for this compound is a critical first step.

CompoundCell LineCell TypeIC₅₀ (µg/mL)IC₅₀ (µM)
α-Eudesmol B16-F10Murine Melanoma5.38 ± 1.10~24.2
K562Human Myelogenous Leukemia10.60 ± 1.33~47.7
β-Eudesmol B16-F10Murine Melanoma16.51 ± 1.21~74.3
HepG2Human Hepatocellular Carcinoma24.57 ± 2.75~110.5
γ-Eudesmol B16-F10Murine Melanoma8.86 ± 1.27~39.9
K562Human Myelogenous Leukemia15.15 ± 1.06~68.1
Lyratol C HONE-1Human Nasopharyngeal Carcinoma-3.7 - 8.1
KBHuman Oral Epidermoid Carcinoma-3.7 - 8.1
HT29Human Colorectal Carcinoma-3.7 - 8.1
Lyratol D HONE-1Human Nasopharyngeal Carcinoma-3.7 - 8.1
KBHuman Oral Epidermoid Carcinoma-3.7 - 8.1
HT29Human Colorectal Carcinoma-3.7 - 8.1
SGC-7901Human Gastric Cancer5.9~25.0
Solajiangxin H SGC-7901Human Gastric Cancer4.8~19.3

Experimental Protocols

Protocol 1: Evaluation of Cytotoxicity (IC₅₀ Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of cancer cell lines using the MTT assay.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HepG2, HL-60, MCF-7)

  • DMEM or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 1 to 100 µM). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Investigation of Apoptosis Induction

This protocol describes methods to assess whether this compound induces apoptosis, based on the known activity of β-eudesmol to induce apoptosis via the mitochondrial pathway.[4]

Part A: Morphological Assessment of Apoptosis (DAPI Staining)

Materials:

  • Cancer cells treated with this compound (at IC₅₀ concentration)

  • 4% Paraformaldehyde (PFA)

  • 4′,6-diamidino-2-phenylindole (DAPI) staining solution

  • Fluorescence microscope

Procedure:

  • Grow cells on coverslips in a 6-well plate and treat with this compound for 24 hours.

  • Wash cells with PBS and fix with 4% PFA for 15 minutes.

  • Wash again with PBS and stain with DAPI solution for 10 minutes in the dark.

  • Wash with PBS and mount the coverslips on microscope slides.

  • Observe the nuclear morphology under a fluorescence microscope. Look for characteristic apoptotic features like chromatin condensation and nuclear fragmentation.

Part B: Western Blot Analysis of Apoptosis-Related Proteins

Materials:

  • Cell lysates from this compound-treated cells

  • Primary antibodies: anti-Bcl-2, anti-Bax, anti-cleaved Caspase-9, anti-cleaved Caspase-3, anti-PARP, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • Treat cells with this compound for the desired time points.

  • Lyse the cells and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using an ECL kit and an imaging system. Analyze the changes in the expression levels of pro- and anti-apoptotic proteins.

Protocol 3: Analysis of Anti-inflammatory Effects

This protocol details the investigation of the potential anti-inflammatory mechanism of this compound by examining its effect on the p38 MAPK and NF-κB signaling pathways, drawing parallels with β-eudesmol's known inhibitory effects.[5]

Part A: Western Blot for MAPK Pathway Activation

Materials:

  • RAW 264.7 macrophages or other suitable cells

  • Lipopolysaccharide (LPS)

  • This compound

  • Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL detection reagents

Procedure:

  • Pre-treat RAW 264.7 cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 15-30 minutes.

  • Lyse the cells and perform Western blot analysis as described in Protocol 2B, using antibodies against phosphorylated and total forms of p38, ERK, and JNK.

  • Analyze the data to determine if this compound inhibits the LPS-induced phosphorylation of these MAPK proteins.

Part B: NF-κB Nuclear Translocation Assay (Immunofluorescence)

Materials:

  • RAW 264.7 cells on coverslips

  • LPS

  • This compound

  • Primary antibody: anti-NF-κB p65

  • Fluorescently-labeled secondary antibody

  • DAPI

  • Fluorescence microscope

Procedure:

  • Pre-treat cells with this compound for 1 hour, followed by LPS stimulation for 30-60 minutes.

  • Fix and permeabilize the cells.

  • Incubate with anti-NF-κB p65 antibody, followed by a fluorescently-labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Visualize the subcellular localization of the p65 subunit using a fluorescence microscope. Assess whether this compound inhibits the LPS-induced translocation of p65 from the cytoplasm to the nucleus.

Visualizations

Hypothesized_Apoptotic_Pathway_of_Nardoeudesmol_A cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_caspase Caspase Cascade This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Inhibits Bax Bax This compound->Bax Activates CytoC Cytochrome c Bcl2->CytoC Inhibits Bax->CytoC Release Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis Cleaved_PARP Cleaved PARP

Caption: Hypothesized intrinsic apoptotic pathway induced by this compound.

Hypothesized_Anti_Inflammatory_Pathway_of_Nardoeudesmol_A cluster_cell Macrophage cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK ERK ERK TLR4->ERK IKK IKK TLR4->IKK This compound This compound This compound->p38 Inhibits This compound->IKK Inhibits Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6) p38->Inflammatory_Genes Activates JNK->Inflammatory_Genes Activates ERK->Inflammatory_Genes Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates NFkB_nucleus->Inflammatory_Genes Activates

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Experimental_Workflow_Nardoeudesmol_A cluster_initial Initial Screening cluster_apoptosis Apoptosis Studies cluster_inflammation Anti-inflammatory Studies Cytotoxicity Cytotoxicity Screening (MTT Assay) IC50 Determine IC50 Cytotoxicity->IC50 Morphology Morphological Analysis (DAPI Staining) IC50->Morphology Western_Apoptosis Western Blot (Caspases, Bcl-2 family) IC50->Western_Apoptosis Western_MAPK Western Blot (p-p38, p-JNK, p-ERK) IC50->Western_MAPK IF_NFkB Immunofluorescence (NF-κB p65 translocation) IC50->IF_NFkB

References

Application Notes and Protocols for Target Identification of Nardoeudesmol A Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nardoeudesmol A, a eudesmane-type sesquiterpenoid, is a natural product of interest for its potential neuroactive properties. Evidence suggests that related compounds isolated from Nardostachys jatamansi and Nardostachys chinensis exert their biological effects through the modulation of the serotonin transporter (SERT), a key regulator of serotonergic neurotransmission.[1][2] This document provides a detailed guide for researchers aiming to identify and characterize the bioactivity of this compound, with a primary focus on its potential interaction with SERT. While specific quantitative data for this compound is still emerging, this guide leverages data from closely related compounds and extracts to provide a comprehensive framework for investigation.

Target Profile: Serotonin Transporter (SERT)

The serotonin transporter is a monoamine transporter protein that mediates the reuptake of serotonin from the synaptic cleft into presynaptic neurons.[3] This process is crucial for terminating serotonergic signaling and maintaining neurotransmitter homeostasis. As a well-established target for antidepressants, such as selective serotonin reuptake inhibitors (SSRIs), modulation of SERT activity can have profound effects on mood, cognition, and behavior.[4] Dysregulation of SERT function has been implicated in various neuropsychiatric disorders, including depression and anxiety.[5]

Quantitative Bioactivity Data of Related Compounds

While specific IC50 or EC50 values for this compound are not yet publicly available, studies on extracts and other sesquiterpenoids from Nardostachys species provide valuable insights into the potential bioactivity.

Compound/ExtractBioactivity on SERTEffective ConcentrationReference
Nardostachys jatamansi (Methanol Extract)EnhancementEC50: 31.63 µg/mL[1]
Kanshone CInhibition-[2]
Desoxo-narchinol AEnhancement-[2]
Isonardoeudesmol DInhibition-
Nardoeudesmol DInhibition-

Experimental Protocols

Protocol 1: In Vitro SERT Inhibition/Enhancement Assay using [³H]-Serotonin Uptake

This protocol describes a radioligand uptake assay to determine the inhibitory or enhancing effect of this compound on SERT activity in a human cell line.

Materials:

  • HEK-293 cells stably expressing human SERT (hSERT)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Poly-D-lysine coated 96-well plates

  • Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)

  • [³H]-Serotonin (specific activity ~20-30 Ci/mmol)

  • This compound stock solution (in DMSO)

  • Fluoxetine (positive control for inhibition)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Cell Culture: Culture HEK-293-hSERT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Plating: Seed the cells in poly-D-lysine coated 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in KRH buffer. The final DMSO concentration should not exceed 0.1%. Prepare a positive control (e.g., 10 µM Fluoxetine) and a vehicle control (DMSO in KRH buffer).

  • Pre-incubation: Wash the cells twice with KRH buffer. Add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells and pre-incubate for 20 minutes at room temperature.

  • [³H]-Serotonin Uptake: Add 20 µL of [³H]-Serotonin (final concentration ~10 nM) to each well and incubate for 15 minutes at room temperature.

  • Termination of Uptake: Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells by adding 200 µL of 1% SDS to each well. Add 150 µL of the cell lysate to a scintillation vial containing 4 mL of scintillation cocktail.

  • Data Analysis: Measure the radioactivity in a microplate scintillation counter. Calculate the percentage of inhibition or enhancement of serotonin uptake compared to the vehicle control. Determine the IC50 or EC50 value by fitting the data to a dose-response curve.

Protocol 2: SERT Expression Level Determination by ELISA

This protocol outlines the use of an ELISA kit to measure the effect of this compound on SERT protein expression levels in a relevant cell line.

Materials:

  • Rat or human cell line of interest (e.g., PC12, SH-SY5Y)

  • Cell culture reagents

  • This compound

  • Cell lysis buffer

  • Commercial SERT ELISA Kit (e.g., Rat SERT ELISA Kit)[6][7]

  • Microplate reader

Procedure:

  • Cell Treatment: Culture the chosen cell line and treat with various concentrations of this compound for a specified period (e.g., 24, 48 hours).

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using the provided lysis buffer from the ELISA kit or a compatible buffer.

  • ELISA Assay: Follow the manufacturer's instructions for the SERT ELISA kit. This typically involves:

    • Adding standards and cell lysates to the antibody-pre-coated microplate.

    • Incubating with a biotinylated detection antibody.

    • Adding an Avidin-HRP conjugate.

    • Adding a substrate solution and stopping the reaction.

  • Data Acquisition and Analysis: Measure the optical density at 450 nm using a microplate reader.[6] Calculate the concentration of SERT in the samples by comparing the OD of the samples to the standard curve.[6]

Visualizations

SERT_Signaling_Pathway cluster_extracellular Synaptic Cleft cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Neuron Serotonin Serotonin SERT SERT Serotonin->SERT Binds Serotonin_reuptake Serotonin Reuptake SERT->Serotonin_reuptake Transports Nardoeudesmol_A This compound Nardoeudesmol_A->SERT Modulates Downstream_Signaling Downstream Signaling (e.g., BDNF, CREB pathways) Serotonin_reuptake->Downstream_Signaling Influences

Caption: SERT signaling pathway and modulation by this compound.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_cellular Cellular Analysis cluster_downstream Downstream Pathway Analysis A HEK-293 cells expressing hSERT B Treat with this compound A->B C [3H]-Serotonin Uptake Assay B->C D Determine IC50/EC50 C->D E Neuronal cell line F Treat with this compound E->F G SERT ELISA F->G I Western Blot / qPCR F->I H Quantify SERT expression G->H J Analyze BDNF, CREB expression I->J

Caption: Experimental workflow for this compound target validation.

References

Application Notes and Protocols for In Vitro Efficacy Testing of Nardoeudesmol A

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the in vitro efficacy of Nardoeudesmol A, a sesquiterpenoid isolated from Nardostachys jatamansi. The primary focus is on assessing its potential anti-inflammatory and cytotoxic activities.

Section 1: Anti-Inflammatory Activity Assays

A related compound, desoxo-narchinol-A, also isolated from Nardostachys jatamansi, has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[1] The following assays are designed to investigate if this compound exhibits similar properties. The proposed mechanism involves the modulation of the p38 MAP Kinase pathway.[1]

Key Experiments:
  • Cell Viability Assay (MTT): To determine the non-toxic concentration range of this compound.

  • Nitric Oxide (NO) Production Assay: To measure the inhibition of iNOS activity.

  • Pro-Inflammatory Cytokine Quantification (ELISA): To quantify the reduction in key inflammatory cytokines.

  • Western Blot Analysis: To investigate the effect on the p38 MAPK signaling pathway.

Experimental Workflow: Anti-Inflammatory Screening

G cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assays Efficacy Assays seed_cells Seed RAW 264.7 Macrophages in 96-well plates culture Incubate for 24h seed_cells->culture pretreat Pre-treat with this compound (various concentrations) for 1h culture->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24h pretreat->stimulate mtt MTT Assay (Cell Viability) stimulate->mtt griess Griess Assay (Nitric Oxide) stimulate->griess elisa ELISA (TNF-α, IL-6, IL-1β) stimulate->elisa wb Western Blot (p-p38, p38) stimulate->wb

Caption: Workflow for evaluating the anti-inflammatory effects of this compound.

Protocol 1: Cell Viability Assay using MTT

Objective: To determine the cytotoxic concentration of this compound on RAW 264.7 murine macrophages.

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of this compound in DMEM.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the no-treatment control.

Protocol 2: Nitric Oxide Production Assay (Griess Test)

Objective: To measure the effect of this compound on nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells.

Materials:

  • Supernatants from cell cultures treated as per the workflow.

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Sodium nitrite (NaNO₂) standard solution.

  • 96-well plate.

Procedure:

  • Culture, pre-treat with this compound, and stimulate RAW 264.7 cells with LPS as described in the workflow.

  • After 24 hours of stimulation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Prepare a standard curve using serial dilutions of NaNO₂.

  • Add 50 µL of Griess Reagent Part A to all wells (samples and standards).

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B to all wells.

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Determine the NO concentration in the samples by comparing with the standard curve.

Protocol 3: Pro-Inflammatory Cytokine Quantification (ELISA)

Objective: To measure the inhibitory effect of this compound on the secretion of TNF-α, IL-6, and IL-1β.

Materials:

  • Supernatants from cell cultures treated as per the workflow.

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β.

  • Wash buffer and substrate solutions (provided in kits).

  • Stop solution (provided in kits).

  • Microplate reader.

Procedure:

  • Use the cell culture supernatants collected for the Griess test.

  • Perform the ELISA for each cytokine according to the manufacturer's instructions.

  • Briefly, coat the ELISA plate with the capture antibody.

  • Add standards and samples (supernatants) to the wells.

  • Add the detection antibody, followed by the enzyme conjugate (e.g., HRP-streptavidin).

  • Add the substrate solution to develop the color.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at the recommended wavelength (typically 450 nm).

  • Calculate the cytokine concentrations based on the standard curve.

Data Summary: Anti-Inflammatory Efficacy of this compound
Concentration (µM)Cell Viability (%)NO Production (% of LPS Control)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)
Control 100 ± 4.55.2 ± 1.13.1 ± 0.84.5 ± 1.0
LPS (1 µg/mL) 98 ± 5.1100 ± 7.8100 ± 8.2100 ± 9.1
LPS + this compound (1 µM) 97 ± 4.985.3 ± 6.588.1 ± 7.090.2 ± 7.5
LPS + this compound (5 µM) 96 ± 5.362.1 ± 5.165.4 ± 5.868.9 ± 6.2
LPS + this compound (10 µM) 95 ± 4.841.5 ± 3.945.2 ± 4.148.7 ± 4.5
LPS + this compound (25 µM) 93 ± 5.022.8 ± 2.525.9 ± 3.028.1 ± 3.3

Data are presented as mean ± SD and are hypothetical.

Protocol 4: Western Blot Analysis for p38 MAPK Pathway

Objective: To determine if this compound inhibits the phosphorylation of p38 MAPK in LPS-stimulated macrophages.

Materials:

  • Cell lysates from treated cells.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (5% non-fat milk or BSA in TBST).

  • Primary antibodies (anti-phospho-p38, anti-p38, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • ECL (Enhanced Chemiluminescence) substrate.

  • Imaging system.

Procedure:

  • Culture, treat, and stimulate cells in 6-well plates.

  • After a shorter stimulation time (e.g., 30-60 minutes, optimal for phosphorylation events), wash cells with cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibody (e.g., anti-phospho-p38) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Wash again and apply ECL substrate.

  • Capture the chemiluminescent signal with an imaging system.

  • Strip the membrane and re-probe for total p38 and β-actin as loading controls.

Signaling Pathway: LPS-Induced Inflammation

G cluster_membrane cluster_cytoplasm lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 tak1 TAK1 myd88->tak1 mapkk MKK3/6 tak1->mapkk nfkb_path IKK tak1->nfkb_path p38 p38 MAPK mapkk->p38 nucleus Nucleus p38->nucleus nfkb NF-κB nfkb->nucleus cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) nucleus->cytokines nard This compound nard->p38

Caption: Putative inhibition of the p38 MAPK pathway by this compound.

Section 2: Anticancer Activity Assays

Natural compounds, including terpenoids, are often investigated for their potential cytotoxic effects on cancer cells.[2][3][4] The following protocols are designed to screen this compound for anticancer activity using a representative cancer cell line (e.g., A549 human lung carcinoma or MCF-7 human breast cancer).

Key Experiments:
  • Antiproliferative Assay (MTT/MTS): To determine the IC₅₀ (half-maximal inhibitory concentration).

  • Apoptosis Assay (Annexin V/PI Staining): To differentiate between apoptotic and necrotic cell death.

  • Cell Cycle Analysis (Flow Cytometry): To identify if the compound induces cell cycle arrest.

Protocol 5: Antiproliferative Assay

Objective: To determine the IC₅₀ value of this compound on a selected cancer cell line.

Procedure: This protocol is similar to the MTT assay described in Protocol 1.

  • Seed cancer cells (e.g., A549) in a 96-well plate.

  • Treat with a broader range of this compound concentrations (e.g., 0.1 µM to 100 µM).

  • Incubate for 48-72 hours to assess antiproliferative effects.

  • Perform the MTT or MTS assay as previously described.

  • Calculate the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Summary: Antiproliferative Efficacy of this compound
Cell LineThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
A549 (Lung Cancer) 15.80.8
MCF-7 (Breast Cancer) 22.41.2
BJ (Normal Fibroblast) > 1005.5

Data are hypothetical. Doxorubicin is included as a positive control.

Protocol 6: Apoptosis Assay via Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cells treated with this compound (at IC₅₀ concentration).

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.

  • Binding Buffer (provided in the kit).

  • Flow cytometer.

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 24-48 hours. Include positive (e.g., staurosporine) and negative controls.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Protocol 7: Cell Cycle Analysis

Objective: To investigate if this compound causes cell cycle arrest at a specific phase.

Materials:

  • Cancer cells treated with this compound.

  • Cold 70% ethanol.

  • PBS containing RNase A (100 µg/mL).

  • Propidium Iodide (PI) solution (50 µg/mL).

  • Flow cytometer.

Procedure:

  • Seed and treat cells in 6-well plates as in the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.

  • Add PI solution and incubate for 15 minutes in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

References

Animal Models for Nardoeudesmol A Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific in vivo animal model studies for "Nardoeudesmol A" have not been extensively published. The following application notes and protocols are presented as a scientifically-grounded, hypothetical framework for researchers and drug development professionals to investigate the potential therapeutic effects of this compound. The proposed models are based on established methodologies for evaluating compounds with potential anti-inflammatory and neuroprotective properties, activities often associated with sesquiterpenoids.

Application Note: Investigating the Anti-Inflammatory Effects of this compound

This section outlines a proposed study to evaluate the anti-inflammatory potential of this compound using a well-established animal model of acute inflammation.

Objective: To determine the dose-dependent efficacy of this compound in reducing acute inflammation in a rodent model.

Proposed Model: Carrageenan-Induced Paw Edema in Rats. This is a widely used and reproducible model for screening potential anti-inflammatory drugs.[1][2]

Rationale: The induction of paw edema by carrageenan involves the release of various inflammatory mediators, including histamine, serotonin, bradykinin, and prostaglandins.[1] By measuring the reduction in paw volume after treatment with this compound, we can assess its ability to inhibit these inflammatory pathways.

Experimental Groups:

  • Group 1: Vehicle Control: (e.g., 0.5% carboxymethylcellulose in saline, p.o.)

  • Group 2: Positive Control: Indomethacin (10 mg/kg, p.o.)

  • Group 3: this compound (Low Dose): (e.g., 25 mg/kg, p.o.)

  • Group 4: this compound (Medium Dose): (e.g., 50 mg/kg, p.o.)

  • Group 5: this compound (High Dose): (e.g., 100 mg/kg, p.o.)

Experimental Protocol: Carrageenan-Induced Paw Edema

Animals: Male Wistar rats (180-220 g). Animals should be acclimatized for at least one week before the experiment.[3]

Materials:

  • This compound

  • Indomethacin

  • λ-Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Pletysmometer or digital calipers

  • Oral gavage needles

  • Syringes and needles (26G)

Procedure:

  • Fasting: Animals are fasted for 12 hours before the experiment with free access to water.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer up to the tibiotarsal articulation.

  • Drug Administration: Animals are randomly assigned to the experimental groups (n=6-8 per group) and administered the respective treatments (Vehicle, Indomethacin, or this compound) via oral gavage.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:

    • Vc = Mean increase in paw volume in the control group

    • Vt = Mean increase in paw volume in the treated group

Ethical Considerations: All animal procedures should be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).[4] An appropriate anesthesia and euthanasia protocol should be in place.[5][6]

Quantitative Data Summary (Hypothetical)

The following table represents hypothetical data for the anti-inflammatory effects of this compound in the carrageenan-induced paw edema model.

Treatment GroupDose (mg/kg)Mean Paw Volume Increase at 3h (mL) ± SEM% Inhibition of Edema at 3h
Vehicle Control -0.85 ± 0.05-
Indomethacin 100.38 ± 0.03 55.3
This compound 250.72 ± 0.0415.3
This compound 500.55 ± 0.03**35.3
This compound 1000.42 ± 0.0250.6
*Data are presented as mean ± SEM. Statistical analysis performed using one-way ANOVA followed by Dunnett's post-hoc test. **p<0.01, **p<0.001 compared to the vehicle control group.

Application Note: Investigating the Neuroprotective Effects of this compound

This section proposes a study to explore the potential neuroprotective activity of this compound in a mouse model of Alzheimer's disease.

Objective: To assess the ability of this compound to mitigate cognitive deficits and neuroinflammation in a chemically-induced model of Alzheimer's-like pathology.

Proposed Model: Amyloid-β (Aβ₁₋₄₂) peptide-induced cognitive impairment in mice.[7]

Rationale: Intracerebroventricular (ICV) injection of Aβ₁₋₄₂ oligomers in mice induces learning and memory deficits, oxidative stress, neuroinflammation, and synaptic dysfunction, mimicking key pathological features of Alzheimer's disease.[7][8] This model is suitable for evaluating the therapeutic potential of compounds like this compound.

Experimental Groups:

  • Group 1: Sham Control: (ICV injection of vehicle)

  • Group 2: Aβ₁₋₄₂ Control: (ICV injection of Aβ₁₋₄₂) + Vehicle treatment

  • Group 3: Positive Control: Aβ₁₋₄₂ + Donepezil (e.g., 1 mg/kg, p.o.)

  • Group 4: this compound (Low Dose): Aβ₁₋₄₂ + (e.g., 20 mg/kg, p.o.)

  • Group 5: this compound (High Dose): Aβ₁₋₄₂ + (e.g., 40 mg/kg, p.o.)

Experimental Protocol: Aβ₁₋₄₂-Induced Cognitive Impairment

Animals: Male C57BL/6 mice (25-30 g).

Materials:

  • This compound

  • Donepezil

  • Aβ₁₋₄₂ peptide

  • Sterile saline

  • Stereotaxic apparatus

  • Morris Water Maze (MWM) or Y-maze

  • ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-1β)

Procedure:

  • Aβ₁₋₄₂ Preparation and ICV Injection: Aβ₁₋₄₂ peptide is aggregated and administered via a single ICV injection into the lateral ventricles of anesthetized mice using a stereotaxic frame. Sham animals receive a vehicle injection.

  • Treatment: Daily oral administration of vehicle, Donepezil, or this compound begins 24 hours after surgery and continues for a specified period (e.g., 21 days).

  • Behavioral Testing: Cognitive function is assessed using the Morris Water Maze (to evaluate spatial learning and memory) or the Y-maze (to assess spatial working memory) during the final week of treatment.[7]

  • Biochemical Analysis: Following behavioral testing, animals are euthanized, and brain tissues (hippocampus and cortex) are collected. Levels of inflammatory markers (TNF-α, IL-1β), oxidative stress markers, and synaptic proteins can be quantified using ELISA, Western blot, or qPCR.[7][9]

Visualizations: Diagrams and Workflows

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatization Animal Acclimatization (1 week) fasting Fasting (12 hours) acclimatization->fasting baseline Baseline Paw Volume Measurement fasting->baseline drug_admin Oral Administration of This compound / Controls baseline->drug_admin inflammation Sub-plantar Injection of Carrageenan (0.1 mL, 1%) drug_admin->inflammation measurement Paw Volume Measurement (1, 2, 3, 4, 5 hours) inflammation->measurement data_analysis Data Analysis & Calculation of % Inhibition measurement->data_analysis

Caption: Workflow for the Carrageenan-Induced Paw Edema Model.

G cluster_cytoplasm cluster_nucleus Nucleus Carrageenan Inflammatory Stimulus (e.g., Carrageenan) TLR4 TLR4 Carrageenan->TLR4 activates CellMembrane Cell Membrane IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates (degradation) NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to Nucleus Nucleus DNA DNA NFkB_nuc->DNA binds to Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Cytokines transcription Inflammation Inflammation Cytokines->Inflammation NardoeudesmolA This compound NardoeudesmolA->IKK inhibits? NardoeudesmolA->NFkB_nuc inhibits?

Caption: Plausible NF-κB Signaling Pathway Targeted by this compound.

References

Application Notes and Protocols for the In Vivo Formulation of Nardoeudesmol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nardoeudesmol A is a sesquiterpenoid natural product. While its specific biological activities and physicochemical properties are not extensively documented in publicly available literature, related eudesmane sesquiterpenoids isolated from Nardostachys jatamansi have shown biological activity, including effects on the serotonin transporter (SERT)[1]. Due to the characteristic lipophilicity of sesquiterpenoids, this compound is presumed to have low aqueous solubility, posing a significant challenge for in vivo studies.

This document provides a comprehensive guide to formulating this compound for in vivo administration. It outlines pre-formulation studies to characterize the molecule, details various formulation strategies suitable for poorly soluble compounds, and provides standardized protocols for their preparation and evaluation.

Pre-formulation Studies

Prior to selecting a formulation strategy, a thorough characterization of this compound's physicochemical properties is essential.

Table 1: Key Pre-formulation Parameters for this compound

ParameterExperimental ProtocolPurpose
Aqueous Solubility A saturated solution of this compound is prepared in purified water and buffered solutions at various pH values (e.g., 2.0, 4.5, 6.8, 7.4). The suspension is agitated at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours. After reaching equilibrium, the suspension is filtered, and the concentration of the dissolved compound in the filtrate is determined by a validated analytical method (e.g., HPLC-UV).To determine the intrinsic solubility and the effect of pH on solubility. This is critical for selecting an appropriate formulation strategy.
LogP (Octanol-Water Partition Coefficient) The shake-flask method is commonly used. A solution of this compound is prepared in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of the compound in each phase is measured. LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.To assess the lipophilicity of the compound. A high LogP value (typically >2) suggests poor aqueous solubility and good membrane permeability.
pKa (Ionization Constant) Potentiometric titration or UV-Vis spectrophotometry can be used. A solution of this compound is titrated with a standard acid or base, and the change in pH or UV absorbance is monitored. The pKa is the pH at which the compound is 50% ionized.To determine if the compound is acidic, basic, or neutral. This information is crucial for pH-dependent solubility enhancement strategies.
Melting Point & Thermal Properties Differential Scanning Calorimetry (DSC) is used to determine the melting point and identify any polymorphic forms. A small amount of the sample is heated at a constant rate, and the heat flow is measured as a function of temperature.To assess the solid-state properties of the compound, including its crystallinity and potential for polymorphism, which can affect solubility and dissolution rate.
Solid-State Stability The compound is stored under various stress conditions (e.g., high temperature, humidity, light exposure). Samples are periodically analyzed for degradation products using a stability-indicating HPLC method.To evaluate the chemical stability of this compound and identify potential degradation pathways, which is important for selecting excipients and storage conditions.

Formulation Strategies for In Vivo Studies

The selection of an appropriate formulation strategy depends on the physicochemical properties of this compound, the intended route of administration, and the required dose. Several strategies can be employed to enhance the solubility and bioavailability of poorly water-soluble compounds[2][3][4].

1. Co-solvent Formulations

This is often the simplest and most common approach for early-stage in vivo studies.

  • Protocol for Co-solvent Formulation:

    • Select a primary solvent in which this compound is highly soluble (e.g., DMSO, ethanol, PEG 400).

    • Dissolve the required amount of this compound in the minimum volume of the primary solvent.

    • Slowly add a water-miscible co-solvent (e.g., propylene glycol, Tween 80) while vortexing to maintain solubility.

    • Finally, add the aqueous vehicle (e.g., saline, PBS) dropwise with continuous mixing until the final desired concentration and vehicle composition are reached.

    • Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, the formulation needs to be optimized by adjusting the solvent ratios.

Table 2: Example Co-solvent Systems

Co-solvent SystemComposition (v/v/v)Notes
System 1 10% DMSO / 40% PEG 400 / 50% SalineSuitable for many non-polar compounds. DMSO concentration should be kept low to minimize toxicity.
System 2 5% Ethanol / 10% Tween 80 / 85% PBSTween 80 acts as a surfactant to improve solubility and stability.
System 3 20% Propylene Glycol / 5% Cremophor EL / 75% Water for InjectionCremophor EL is a potent solubilizing agent but can be associated with hypersensitivity reactions.

2. Lipid-Based Formulations

Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can significantly enhance the oral bioavailability of lipophilic drugs.

  • Protocol for SEDDS Formulation:

    • Select an oil phase (e.g., sesame oil, Labrafac™), a surfactant (e.g., Tween 80, Cremophor EL), and a co-surfactant (e.g., Transcutol®, PEG 400).

    • Screen various combinations of oil, surfactant, and co-surfactant to identify a system that can solubilize the target concentration of this compound.

    • Construct a ternary phase diagram to identify the self-emulsifying region.

    • Dissolve this compound in the optimized mixture of oil, surfactant, and co-surfactant.

    • The resulting formulation should be a clear, isotropic mixture that forms a fine emulsion upon gentle agitation in an aqueous medium.

3. Nanosuspensions

Reducing the particle size to the nanometer range increases the surface area, leading to a higher dissolution rate and improved bioavailability[5].

  • Protocol for Nanosuspension Formulation (Wet Milling):

    • Prepare a pre-suspension of this compound in an aqueous solution containing a stabilizer (e.g., Poloxamer 188, HPMC).

    • Introduce the pre-suspension into a bead mill containing grinding media (e.g., zirconium oxide beads).

    • Mill the suspension at a controlled temperature for a sufficient duration to achieve the desired particle size (typically < 500 nm).

    • Monitor the particle size distribution using techniques like Dynamic Light Scattering (DLS).

    • Separate the nanosuspension from the grinding media.

Experimental Workflows and Signaling Pathway Analysis

Workflow for Formulation Development

The following diagram illustrates a typical workflow for developing an in vivo formulation for a poorly soluble compound like this compound.

G cluster_0 Pre-formulation cluster_1 Formulation Screening cluster_2 Formulation Optimization & Evaluation cluster_3 In Vivo Studies P1 Characterize Physicochemical Properties (Solubility, LogP, pKa) P2 Assess Solid-State Properties (DSC, TGA) P1->P2 P3 Evaluate Stability P2->P3 F1 Co-solvent Systems P3->F1 F2 Lipid-Based Systems (SEDDS) P3->F2 F3 Nanosuspensions P3->F3 F4 Cyclodextrin Complexes P3->F4 O1 Optimize Excipient Ratios F1->O1 F2->O1 F3->O1 F4->O1 O2 Characterize Formulation (Particle Size, Zeta Potential) O1->O2 O3 In Vitro Dissolution/ Release Studies O2->O3 O4 Short-term Stability O3->O4 I1 Pharmacokinetic Studies O4->I1 I2 Efficacy/Pharmacodynamic Studies I1->I2

Caption: Workflow for in vivo formulation development.

Hypothetical Signaling Pathway Investigation

Given that related compounds affect the serotonin transporter (SERT), a potential mechanism of action for this compound could involve the modulation of serotonergic signaling. The following diagram outlines a hypothetical signaling pathway that could be investigated.

G cluster_0 Downstream Signaling Nardo This compound SERT Serotonin Transporter (SERT) Nardo->SERT Inhibition/Modulation Synaptic_5HT Synaptic Serotonin (5-HT) Levels SERT->Synaptic_5HT Increases Receptor_5HT1A 5-HT1A Receptor Synaptic_5HT->Receptor_5HT1A Receptor_5HT2A 5-HT2A Receptor Synaptic_5HT->Receptor_5HT2A AC Adenylyl Cyclase Receptor_5HT1A->AC Inhibits PLC Phospholipase C (PLC) Receptor_5HT2A->PLC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB Phosphorylation PKA->CREB IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Intracellular Ca2+ IP3_DAG->Ca2 Neuronal_Activity Modulation of Neuronal Activity Ca2->Neuronal_Activity Gene_Expression Changes in Gene Expression CREB->Gene_Expression Gene_Expression->Neuronal_Activity

Caption: Hypothetical serotonergic signaling pathway for this compound.

Disclaimer: The information provided in these application notes and protocols is intended as a general guide. The specific formulation for this compound must be developed and optimized based on its experimentally determined physicochemical properties and the specific requirements of the planned in vivo studies. All animal studies should be conducted in accordance with relevant ethical guidelines and regulations.

References

Application Notes and Protocols: Cytotoxic Effects of Eudesmol Isomers on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Eudesmols are a class of naturally occurring sesquiterpenoid alcohols that have demonstrated cytotoxic effects against various cancer cell lines. Research into isomers such as α-eudesmol, β-eudesmol, and γ-eudesmol indicates their potential as anti-cancer agents. These compounds have been shown to reduce cell proliferation and induce programmed cell death, or apoptosis, in tumor cells through caspase-mediated pathways. This document provides a summary of the quantitative data on their efficacy, detailed experimental protocols for assessing their cytotoxic effects, and diagrams illustrating the proposed mechanisms of action.

Data Presentation: Cytotoxicity of Eudesmol Isomers

The following table summarizes the half-maximal inhibitory concentration (IC50) values of α-, β-, and γ-eudesmol on different cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population, serving as a key measure of its cytotoxic potency.[1]

CompoundCell LineIC50 (µg/mL)
α-Eudesmol B16-F10 (Murine Melanoma)5.38 ± 1.10
K562 (Human Myelogenous Leukemia)10.60 ± 1.33
β-Eudesmol B16-F10 (Murine Melanoma)16.51 ± 1.21
HepG2 (Human Hepatocellular Carcinoma)24.57 ± 2.75
HuH28 (Cholangiocarcinoma)39.33 (mean)
HuCCT1 (Cholangiocarcinoma)Not specified
γ-Eudesmol B16-F10 (Murine Melanoma)8.86 ± 1.27
K562 (Human Myelogenous Leukemia)15.15 ± 1.06

Data for α-, β- (except for cholangiocarcinoma lines), and γ-eudesmol are derived from a study on their effects on various tumor cell lines.[2] Data for β-eudesmol on cholangiocarcinoma cell lines is from a separate study.[3]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the cytotoxic effects of eudesmol compounds on cancer cell lines.

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines such as HepG2 (hepatocellular carcinoma), HuH28, and HuCCT1 (cholangiocarcinoma) are commonly used.

  • Culture Medium: Cells are typically cultured in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

  • Sub-culturing: Cells are passaged upon reaching 80-90% confluency. This involves washing with phosphate-buffered saline (PBS), detaching with a trypsin-EDTA solution, and re-seeding in fresh culture medium.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the eudesmol isomer. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as isopropanol or DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Analysis

Changes in cell morphology indicative of apoptosis can be observed using staining techniques.

  • Staining: Stain cells with hematoxylin-eosin or a combination of acridine orange and ethidium bromide.

  • Microscopy: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit characteristics such as cell shrinkage, chromatin condensation, and formation of apoptotic bodies.[2]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Harvest cells after treatment and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

  • Protein Extraction: Lyse the treated cells in a suitable lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., caspase-3, -8, -9, p53, p21, Bcl-2, Bax).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental Workflow

G cluster_setup Experimental Setup cluster_assays Cytotoxicity & Apoptosis Assays cluster_data Data Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Assess Viability Morphological Analysis Morphological Analysis Compound Treatment->Morphological Analysis Observe Apoptotic Changes Annexin V/PI Staining Annexin V/PI Staining Compound Treatment->Annexin V/PI Staining Quantify Apoptosis Western Blot Western Blot Compound Treatment->Western Blot Analyze Protein Expression IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Confirmation Apoptosis Confirmation Morphological Analysis->Apoptosis Confirmation Annexin V/PI Staining->Apoptosis Confirmation Pathway Elucidation Pathway Elucidation Western Blot->Pathway Elucidation

Caption: Experimental workflow for assessing the cytotoxic effects of eudesmol isomers.

Proposed Signaling Pathway of β-Eudesmol Induced Apoptosis

G cluster_upstream Upstream Regulation cluster_mitochondrial Mitochondrial Pathway cluster_death_receptor Death Receptor Pathway cluster_execution Execution Phase β-Eudesmol β-Eudesmol p53 p53 β-Eudesmol->p53 induces expression Bax Bax β-Eudesmol->Bax induces expression Caspase8 Caspase-8 β-Eudesmol->Caspase8 induces expression p21 p21 p53->p21 Apoptosis Apoptosis p21->Apoptosis induces cell cycle arrest Caspase9 Caspase-9 Bax->Caspase9 activates Bcl2 Bcl-2 Bcl2->Caspase9 inhibits Caspase3 Caspase-3 Caspase9->Caspase3 activates Caspase8->Caspase3 activates Caspase3->Apoptosis

References

Application of Nardoeudesmol A in Drug Discovery: A Prospectus Based on Related Eudesmane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: As of the latest literature review, specific biological activity and quantitative data for Nardoeudesmol A are not publicly available. This document provides a prospective application note based on the known activities of structurally related eudesmane sesquiterpenoids isolated from the same plant source, Nardostachys jatamansi. The protocols and potential applications described herein are intended to serve as a guide for researchers to investigate the therapeutic potential of this compound.

Introduction

This compound is a eudesmane-type sesquiterpenoid isolated from Nardostachys jatamansi, a plant with a rich history in traditional medicine. While direct pharmacological studies on this compound are limited, its structural analogs, also found in N. jatamansi, have demonstrated significant biological activities, suggesting potential therapeutic applications for this compound in drug discovery. Notably, related compounds have exhibited anti-inflammatory and neuroprotective properties, positioning this compound as a promising candidate for further investigation in these areas.

Potential Therapeutic Applications

Based on the bioactivities of related compounds, this compound is a candidate for investigation in the following therapeutic areas:

  • Anti-inflammatory Agent: Structurally similar sesquiterpenoids from N. jatamansi, such as desoxo-narchinol A, have been shown to possess anti-inflammatory properties. This suggests that this compound may also modulate inflammatory pathways, making it a potential candidate for the development of treatments for inflammatory disorders.

  • Neuroprotective Agent: Other constituents of N. jatamansi, including isonardoeudesmols and nardoeudesmol D, have been found to interact with the serotonin transporter (SERT), a key target in the treatment of mood disorders and other neurological conditions. This indicates a potential for this compound to exert neuroprotective or neuromodulatory effects.

  • Cytotoxic Agent: The general class of sesquiterpenoids has been widely studied for anticancer activities. Therefore, evaluating the cytotoxic potential of this compound against various cancer cell lines is a logical step in exploring its therapeutic utility.

Quantitative Data on Related Compounds

To provide a framework for the potential efficacy of this compound, the following table summarizes hypothetical quantitative data based on activities reported for related compounds.

CompoundTarget/AssayActivity MetricValueReference Compound
This compound (Hypothetical) LPS-induced NO production in RAW 264.7 cellsIC₅₀5-25 µMDexamethasone
This compound (Hypothetical) Serotonin Transporter (SERT) Uptake Assay% Inhibition @ 10 µM40-60%Fluoxetine
This compound (Hypothetical) Cytotoxicity against A549 lung cancer cells (72h)IC₅₀10-50 µMDoxorubicin

Experimental Protocols

The following are detailed protocols for assessing the potential biological activities of this compound.

In Vitro Anti-Inflammatory Activity Assay: Inhibition of Nitric Oxide Production

This protocol details the procedure to evaluate the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group without LPS stimulation should be included.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Cell Viability Assay (MTT Assay):

    • To the remaining cells in the 96-well plate, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • This step is crucial to ensure that the observed reduction in NO production is not due to cytotoxicity of the compound.

Serotonin Transporter (SERT) Activity Assay

This protocol describes a fluorescence-based assay to screen for the inhibitory activity of this compound on the serotonin transporter.

Materials:

  • HEK293 cells stably expressing human SERT (hSERT)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescent SERT substrate (e.g., ASP+)

  • This compound (dissolved in DMSO)

  • Known SERT inhibitor as a positive control (e.g., Fluoxetine)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed the hSERT-expressing HEK293 cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Compound Incubation: Wash the cells with assay buffer. Add this compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to the wells and incubate for 15-30 minutes at 37°C. Include vehicle control and positive control wells.

  • Substrate Addition: Add the fluorescent SERT substrate (ASP+) to all wells.

  • Fluorescence Measurement: Immediately begin kinetic reading of fluorescence intensity using a bottom-reading fluorescence plate reader (e.g., Excitation/Emission wavelengths of ~485/590 nm for ASP+). Read every minute for 30-60 minutes.

  • Data Analysis: Calculate the rate of substrate uptake (slope of the fluorescence intensity over time). Determine the percentage of inhibition of SERT activity by this compound at each concentration relative to the vehicle control.

Visualizations

Signaling Pathway

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 MAPK TAK1->p38 NFkB_Inhibitor IκBα IKK->NFkB_Inhibitor phosphorylates Nardoeudesmol_A This compound (Hypothesized) Nardoeudesmol_A->p38 Inhibits (Hypothesized) NFkB NF-κB NFkB_Inhibitor->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates iNOS_COX2 iNOS, COX-2 (Pro-inflammatory genes) Nucleus->iNOS_COX2 gene transcription NO_PGs NO, Prostaglandins (Inflammatory Mediators) iNOS_COX2->NO_PGs

Caption: Hypothesized anti-inflammatory signaling pathway for this compound.

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Screening cluster_followup Follow-up Studies cell_culture 1. Cell Culture (e.g., RAW 264.7, hSERT-HEK293) compound_treatment 2. Treatment with This compound cell_culture->compound_treatment stimulation 3. Stimulation/Substrate Addition (LPS or Fluorescent Substrate) compound_treatment->stimulation data_acquisition 4. Data Acquisition (Griess Assay / Fluorescence Reading) stimulation->data_acquisition analysis 5. Data Analysis (IC₅₀ / % Inhibition) data_acquisition->analysis mechanism_study Mechanism of Action Studies (e.g., Western Blot for p38) analysis->mechanism_study Promising Results invivo_model In Vivo Animal Models (e.g., Carrageenan-induced paw edema) mechanism_study->invivo_model end End: Lead Compound Identification invivo_model->end start Start: Compound This compound start->cell_culture

Caption: General experimental workflow for evaluating this compound.

Protocols for the Extraction of Nardoeudesmol A: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for the extraction and isolation of Nardoeudesmol A, a eudesmane-type sesquiterpenoid of interest to researchers in natural product chemistry, pharmacology, and drug development. This compound and its isomers have been identified in plant species of the Nardostachys genus, notably Nardostachys jatamansi and Nardostachys chinensis. While a definitive, standardized protocol for the exclusive extraction of this compound is not extensively detailed in the current literature, this document consolidates available data to provide a comprehensive guide to its extraction and purification, based on methodologies reported for similar compounds from the same plant sources.

Introduction to this compound

This compound is a bicyclic sesquiterpenoid belonging to the eudesmane class. Eudesmane sesquiterpenoids are a large group of natural products known for their diverse biological activities. While the specific bioactivity of this compound is not yet fully elucidated, related compounds isolated from Nardostachys species have demonstrated noteworthy pharmacological effects, including anti-neuroinflammatory actions and modulation of the serotonin transporter (SERT)[1]. These findings suggest that this compound may hold therapeutic potential, warranting further investigation.

General Extraction and Isolation Workflow

The extraction of this compound from Nardostachys plant material, typically the rhizomes and roots, follows a multi-step process involving extraction, fractionation, and purification. The general workflow is depicted in the diagram below.

Extraction_Workflow Plant_Material Dried & Powdered Nardostachys Rhizomes Extraction Solvent Extraction (Maceration / Soxhlet) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Solvent Partitioning Crude_Extract->Fractionation Fractions Organic Fractions (e.g., Ethyl Acetate, Chloroform) Fractionation->Fractions Column_Chromatography Column Chromatography (Silica Gel) Fractions->Column_Chromatography Semi_Pure_Fractions Semi-Pure Fractions Column_Chromatography->Semi_Pure_Fractions HPLC Preparative HPLC Semi_Pure_Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: General workflow for the extraction and isolation of this compound.

Experimental Protocols

The following protocols are based on established methods for the extraction of sesquiterpenoids from Nardostachys species. Researchers should optimize these protocols based on their specific equipment and starting material.

Plant Material Preparation
  • Source: Obtain dried rhizomes of Nardostachys jatamansi or Nardostachys chinensis.

  • Processing: Grind the dried rhizomes into a coarse powder to increase the surface area for extraction.

Extraction Methods

Two common methods for the initial extraction are maceration and Soxhlet extraction. The choice of method may depend on the desired efficiency and the heat sensitivity of the target compounds.

Protocol 3.2.1: Maceration

  • Solvent Selection: Use 95% ethanol or methanol.

  • Procedure: a. Submerge the powdered plant material in the selected solvent in a sealed container. A common solvent-to-solid ratio is 10:1 (v/w). b. Allow the mixture to stand at room temperature for a period of 3 to 7 days, with occasional agitation. c. Filter the mixture to separate the extract from the plant residue. d. Repeat the extraction process with fresh solvent on the plant residue two to three more times to ensure exhaustive extraction. e. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 3.2.2: Soxhlet Extraction

  • Solvent Selection: Use 95% ethanol or methanol.

  • Procedure: a. Place the powdered plant material in a thimble within the Soxhlet apparatus. b. Fill the distillation flask with the extraction solvent. c. Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the plant material, extracting the soluble compounds. d. Continue the extraction for 6 to 8 hours, or until the solvent in the siphon tube runs clear. e. Concentrate the resulting extract under reduced pressure to yield the crude extract.

Fractionation

The crude extract is a complex mixture of compounds. Solvent partitioning is used to separate compounds based on their polarity.

  • Procedure: a. Suspend the crude extract in water. b. Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. c. Separate the layers and collect the different solvent fractions. d. Concentrate each fraction to dryness. Sesquiterpenoids like this compound are typically found in the less polar fractions (e.g., chloroform and ethyl acetate).

Purification by Chromatography

Protocol 3.4.1: Column Chromatography

  • Stationary Phase: Silica gel (60-120 mesh or 100-200 mesh).

  • Mobile Phase: A gradient of solvents is typically used. A reported mobile phase for the separation of a sesquiterpene from N. jatamansi is a mixture of toluene, ethyl acetate, and acetic acid in a 9:1:0.2 ratio. Alternatively, a gradient of n-hexane and ethyl acetate can be employed.

  • Procedure: a. Pack a glass column with a slurry of silica gel in the initial mobile phase. b. Load the concentrated organic fraction onto the top of the column. c. Elute the column with the mobile phase, gradually increasing the polarity. d. Collect fractions and monitor their composition using Thin Layer Chromatography (TLC). e. Combine fractions containing compounds with similar TLC profiles.

Protocol 3.4.2: Preparative High-Performance Liquid Chromatography (HPLC)

  • Column: A reversed-phase C18 column is commonly used for the final purification of sesquiterpenoids.

  • Mobile Phase: A gradient of methanol and water or acetonitrile and water is typically used.

  • Procedure: a. Dissolve the semi-pure fractions from column chromatography in a suitable solvent. b. Inject the sample into the preparative HPLC system. c. Elute with the chosen mobile phase gradient. d. Monitor the eluent with a suitable detector (e.g., UV at 210 nm) and collect the peaks corresponding to this compound. e. Confirm the purity and identity of the isolated compound using analytical techniques such as NMR and mass spectrometry.

Quantitative Data

Quantitative data for the extraction of this compound is not well-documented in publicly available literature. The yield of sesquiterpenoids can vary significantly based on the plant source, geographical location, harvesting time, and the extraction method employed. Researchers should perform their own quantitative analysis to determine the yield of this compound from their specific starting material.

ParameterTypical Range/ValueNotes
Extraction Solvent 95% Ethanol or MethanolOther solvents like 20% aqueous ethanol have been used for extracting related compounds.
Solvent-to-Solid Ratio 10:1 (v/w)This can be optimized for different extraction methods.
Extraction Time (Maceration) 3-7 daysLonger extraction times may increase yield but also extract more impurities.
Extraction Time (Soxhlet) 6-8 hoursContinuous extraction method, generally more efficient than maceration.
Column Chromatography Mobile Phase Toluene:Ethyl Acetate:Acetic Acid (9:1:0.2) or n-Hexane:Ethyl Acetate gradientThe specific gradient will need to be optimized based on the crude extract composition.
Final Yield of this compound Not ReportedHighly dependent on the factors mentioned above.

Potential Biological Signaling Pathways

While the specific signaling pathway of this compound has not been definitively elucidated, studies on related compounds from Nardostachys jatamansi suggest potential areas of investigation.

Anti-Neuroinflammatory Activity via NF-κB Inhibition

Several sesquiterpenoids isolated from Nardostachys jatamansi have demonstrated anti-neuroinflammatory effects by inhibiting the activation of the NF-κB signaling pathway. This pathway is a key regulator of inflammation.

NFkB_Pathway cluster_0 cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Activation TLR4->IKK Activates IkB IκB Degradation IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB Translocation NFkB->NFkB_nuc Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nuc->Inflammatory_Genes Induces Nardoeudesmol_A This compound (Hypothesized) Nardoeudesmol_A->IKK Inhibits (Hypothesized)

Caption: Hypothesized anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

Modulation of Serotonin Transporter (SERT) Activity

Nardoeudesmol D, a related compound, has been shown to significantly inhibit SERT activity[1]. SERT is a crucial protein in the regulation of serotonin levels in the brain, and its modulation is a key target for antidepressants. It is plausible that this compound may also interact with the serotonin transport system.

SERT_Modulation Serotonin_pre Serotonin (Synaptic Cleft) SERT SERT Serotonin_pre->SERT Serotonin_post Serotonin Reuptake SERT->Serotonin_post Mediates Nardoeudesmol_A This compound (Hypothesized) Nardoeudesmol_A->SERT Inhibits (Hypothesized)

Caption: Hypothesized modulation of the serotonin transporter (SERT) by this compound.

Conclusion

The protocols and data presented in this application note provide a solid foundation for the extraction and purification of this compound for research purposes. While specific quantitative data for this compound is currently limited in the literature, the outlined methodologies for related sesquiterpenoids from Nardostachys species offer a robust starting point for laboratory work. Further research is warranted to fully characterize the biological activities and signaling pathways of this compound, which may unlock its potential as a novel therapeutic agent.

References

Application Notes and Protocols for the Spectroscopic Elucidation of Nardoeudesmol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the spectroscopic techniques and protocols integral to the structural elucidation of Nardoeudesmol A, a sesquiterpenoid of interest for its potential pharmacological activities. The methodologies outlined below are standard practices in natural product chemistry and are crucial for the unambiguous determination of molecular structures.

Overview of Structural Elucidation Workflow

The structural elucidation of a novel natural product like this compound follows a systematic workflow. This process begins with the isolation and purification of the compound, followed by a series of spectroscopic analyses to determine its planar structure and stereochemistry. The logical progression of this workflow is depicted in the following diagram.

workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Determination extraction Extraction from Nardostachys jatamansi chromatography Chromatographic Separation (e.g., Column, HPLC) extraction->chromatography purity Purity Assessment (e.g., TLC, LC-MS) chromatography->purity ms Mass Spectrometry (MS) Determine Molecular Formula purity->ms Isolated Compound ir_uv IR & UV-Vis Spectroscopy Identify Functional Groups & Chromophores ms->ir_uv nmr_1d 1D NMR (1H, 13C, DEPT) Identify Carbon & Proton Environments ir_uv->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) Establish Connectivity & Stereochemistry nmr_1d->nmr_2d planar Planar Structure Assembly nmr_2d->planar Spectroscopic Data stereo Stereochemistry Assignment planar->stereo final Final Structure of This compound stereo->final

Caption: Workflow for the isolation and structural elucidation of this compound.

Spectroscopic Data Summary for this compound

The following tables summarize the key spectroscopic data for this compound. This data is essential for piecing together the molecular structure.

Note: The specific spectroscopic data for this compound from its original isolation and characterization by Bagchi, Oshima, and Hikino in Planta Medica (1991) could not be fully retrieved. The data presented below is a representative compilation based on available information for closely related eudesmane sesquiterpenoids and should be cross-referenced with the original publication for definitive values.

Table 1: Mass Spectrometry and UV-Vis/IR Data for this compound

TechniqueObserved DataInterpretation
Mass Spectrometry
High-Resolution ESI-MSm/z [M+H]⁺: value (calc. for C₁₅H₂₄O₂, value)Molecular formula established as C₁₅H₂₄O₂.
Fragmentation PatternKey fragments at m/z valuesProvides clues to the core structure and functional groups.
UV-Vis Spectroscopy
λmax (in MeOH)wavelength nm (log ε value)Indicates the presence of chromophores.
IR Spectroscopy
νmax (KBr)~3400 cm⁻¹ (broad)Presence of hydroxyl (-OH) group.
~1650 cm⁻¹Presence of a carbon-carbon double bond (C=C).
~2950-2850 cm⁻¹C-H stretching of alkyl groups.

Table 2: ¹H NMR (500 MHz, CDCl₃) Spectroscopic Data for this compound

PositionδH (ppm)MultiplicityJ (Hz)Integration
1valuemvalue1H
2valuemvalue2H
3valuemvalue2H
5valuedvalue1H
6valuemvalue1H
9valuemvalue2H
12values3H
13values3H
14values3H
15valuedvalue3H

Table 3: ¹³C NMR (125 MHz, CDCl₃) and DEPT Spectroscopic Data for this compound

PositionδC (ppm)DEPT
1valueCH₂
2valueCH₂
3valueCH₂
4valueC
5valueCH
6valueCH
7valueC
8valueCH₂
9valueCH₂
10valueC
11valueC
12valueCH₃
13valueCH₃
14valueCH₃
15valueCH₃

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and elemental composition of this compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Protocol:

    • Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.

    • Introduce the sample into the ESI source via direct infusion or through an LC system.

    • Acquire the mass spectrum in positive ion mode.

    • The molecular ion peak [M+H]⁺ or [M+Na]⁺ is observed.

    • The accurate mass measurement of the molecular ion is used to calculate the elemental composition.

    • Tandem MS (MS/MS) can be performed to obtain fragmentation patterns for structural insights.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Objective: To identify the presence of chromophores (e.g., conjugated systems).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Protocol:

    • Dissolve a known concentration of this compound in a UV-transparent solvent (e.g., methanol or ethanol).

    • Record the absorption spectrum over a wavelength range of 200-800 nm.

    • The wavelength of maximum absorption (λmax) is reported.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in this compound.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Protocol:

    • Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands corresponding to functional groups (e.g., O-H, C=C, C-H).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework and stereochemistry of this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.

Protocols for NMR Experiments:

  • ¹H NMR:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Process the data to obtain information on chemical shifts (δ), signal integrations, and coupling constants (J).

  • ¹³C NMR and DEPT:

    • Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms.

    • Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR - COSY (Correlation Spectroscopy):

    • Acquire a COSY spectrum to identify proton-proton spin-spin coupling networks, revealing adjacent protons.

  • 2D NMR - HSQC (Heteronuclear Single Quantum Coherence):

    • Acquire an HSQC spectrum to identify one-bond correlations between protons and their directly attached carbons.

  • 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation):

    • Acquire an HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.

  • 2D NMR - NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Acquire a NOESY spectrum to identify through-space correlations between protons that are in close proximity, providing information about the relative stereochemistry of the molecule.

Logic of Structural Elucidation from Spectroscopic Data

The data obtained from the various spectroscopic techniques are pieced together in a logical manner to deduce the final structure of this compound. This process is illustrated in the diagram below.

elucidation_logic cluster_data Input Spectroscopic Data cluster_interpretation Data Interpretation & Assembly ms_data MS Data (C₁₅H₂₄O₂) fragments Identify Key Fragments (e.g., from COSY & HMBC) ms_data->fragments ir_uv_data IR/UV-Vis Data (-OH, C=C) ir_uv_data->fragments nmr_1d_data 1D NMR Data (¹H, ¹³C, DEPT) nmr_1d_data->fragments nmr_2d_data 2D NMR Data (COSY, HSQC, HMBC, NOESY) connectivity Establish C-C & C-H Connectivity (using HMBC & HSQC) nmr_2d_data->connectivity fragments->connectivity planar_structure Assemble Planar Structure connectivity->planar_structure stereochem Determine Relative Stereochemistry (using NOESY) planar_structure->stereochem final_structure This compound stereochem->final_structure

Caption: Logical flow for the structural elucidation of this compound.

By integrating the information from all these spectroscopic methods, the complete and unambiguous structure of this compound can be determined. This foundational structural information is paramount for any further research into its biological activity and potential applications in drug development.

Troubleshooting & Optimization

Technical Support Center: Purification of Nardoeudesmol A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Nardoeudesmol A, a eudesmane-type sesquiterpenoid from Nardostachys jatamansi.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound and other sesquiterpenoids from Nardostachys jatamansi include:

  • Co-elution of structurally similar compounds: The crude extract contains a complex mixture of sesquiterpenoids with similar polarities, making their separation by chromatography difficult.[1][2]

  • Low abundance: this compound may be present in low concentrations in the plant material, requiring efficient extraction and enrichment steps.

  • Potential for degradation: Sesquiterpenoids can be sensitive to heat, light, and acidic or basic conditions, which may be encountered during extraction and purification, potentially leading to isomerization or degradation.

  • Lack of a commercially available standard: The absence of a readily available pure standard for this compound can complicate its identification and quantification during fractionation.

Q2: Which chromatographic techniques are most effective for isolating this compound?

A2: A multi-step chromatographic approach is typically necessary. This usually involves:

  • Initial fractionation: Open column chromatography using silica gel is a common first step to separate the crude extract into fractions of varying polarity.

  • Fine purification: High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is essential for the final purification of this compound to a high degree of purity.[1][2]

Q3: What are the expected yields and purity for this compound purification?

A3: Specific yield and purity data for this compound are not widely published. However, for multi-step purifications of similar natural products, the yield can vary significantly depending on the starting material and the efficiency of each step. Purity is typically assessed by HPLC and spectroscopic methods like NMR. The table below provides an illustrative example of what might be expected.

Data Presentation

Table 1: Illustrative Purification Yield and Purity for this compound

Purification StepStarting Material (g)Fraction/Compound Weight (mg)Yield (%)Purity (%)
Crude Methanol Extract100050,0005.0<5
Liquid-Liquid Partitioning5010,00020.0~10
Silica Gel Column Chromatography105005.0~60
Preparative HPLC0.55010.0>95

Note: This table presents hypothetical data for illustrative purposes due to the limited availability of specific quantitative data for this compound purification in published literature.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Poor resolution in column chromatography - Inappropriate solvent system- Column overloading- Improper column packing- Optimize the solvent system using Thin Layer Chromatography (TLC) first.- Reduce the amount of sample loaded onto the column.- Ensure the column is packed uniformly to avoid channeling.
Peak tailing in HPLC - Interaction with active silanols on the column- Inappropriate mobile phase pH- Column contamination- Use a high-purity silica column or an end-capped column.- Adjust the mobile phase pH to suppress silanol ionization (typically pH 2-4 for reversed-phase).[3][4]- Clean the column according to the manufacturer's instructions.[5][6]
Low yield of the target compound - Incomplete extraction- Degradation of the compound during processing- Loss of compound during solvent evaporation- Optimize extraction time and solvent polarity.- Avoid high temperatures and exposure to strong acids or bases.[7][8]- Use a rotary evaporator under reduced pressure at a low temperature.
Presence of ghost peaks in HPLC - Contaminants in the mobile phase or injector- Late eluting compounds from a previous run- Use high-purity solvents and filter the mobile phase.- Clean the autosampler and injection port.[3]- Implement a column wash step at the end of each run.[9]
Irreproducible retention times in HPLC - Changes in mobile phase composition- Fluctuation in column temperature- Pump malfunction- Prepare fresh mobile phase daily and ensure accurate mixing.- Use a column oven to maintain a constant temperature.[4]- Check the pump for leaks and ensure proper degassing of the mobile phase.[6]

Experimental Protocols

Detailed Methodology for the Isolation of Eudesmane-Type Sesquiterpenoids from Nardostachys jatamansi

This protocol is a synthesized example based on methodologies reported for the isolation of sesquiterpenoids from Nardostachys jatamansi.[1][2][10]

1. Extraction:

  • Air-dried and powdered rhizomes of Nardostachys jatamansi (1 kg) are extracted with 95% methanol (3 x 5 L) at room temperature for 72 hours.

  • The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator at 40°C to yield the crude methanol extract.

2. Solvent Partitioning:

  • The crude methanol extract is suspended in water (1 L) and successively partitioned with n-hexane (3 x 1 L), chloroform (3 x 1 L), and ethyl acetate (3 x 1 L).

  • The resulting fractions are concentrated under reduced pressure. The chloroform-soluble fraction, typically rich in sesquiterpenoids, is selected for further purification.

3. Silica Gel Column Chromatography:

  • The chloroform fraction (e.g., 10 g) is subjected to open column chromatography on silica gel (60-120 mesh).

  • The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.

  • Fractions of 250 mL are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate 8:2) and visualized by spraying with anisaldehyde-sulfuric acid reagent followed by heating.

  • Fractions with similar TLC profiles are combined.

4. Preparative High-Performance Liquid Chromatography (HPLC):

  • The fraction containing the compound of interest (e.g., 500 mg) is further purified by preparative reversed-phase HPLC.

  • Column: C18 column (e.g., 250 x 10 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water, or acetonitrile and water.

  • Detection: UV detector at a suitable wavelength (e.g., 210 nm).

  • The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the purified compound.

  • The purity of the isolated compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods (e.g., 1H NMR, 13C NMR, MS).

Mandatory Visualization

Purification_Workflow Start Dried Nardostachys jatamansi Rhizomes Extraction Methanol Extraction Start->Extraction Partitioning Liquid-Liquid Partitioning (n-hexane, chloroform, ethyl acetate) Extraction->Partitioning ColumnChrom Silica Gel Column Chromatography Partitioning->ColumnChrom Chloroform Fraction PrepHPLC Preparative HPLC (Reversed-Phase) ColumnChrom->PrepHPLC Enriched Fraction PureCompound Pure this compound PrepHPLC->PureCompound

Caption: Purification workflow for this compound.

References

Technical Support Center: Optimizing Nardoeudesmol A Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of Nardoeudesmol A from its primary botanical source, Nardostachys jatamansi.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a eudesmane-type sesquiterpenoid found in the rhizomes of Nardostachys jatamansi. Sesquiterpenoids are a class of natural products with a wide range of biological activities, and this compound is of interest to researchers for its potential therapeutic properties.

Q2: What are the common methods for extracting this compound?

A2: The most common methods for extracting this compound from Nardostachys jatamansi are conventional solvent extraction techniques such as maceration and Soxhlet extraction. More modern and efficient methods like Ultrasound-Assisted Extraction (UAE) are also being employed to improve yield and reduce extraction time.

Q3: Which solvent is best for extracting this compound?

A3: Ethanol, in varying concentrations, is a widely used and effective solvent for the extraction of sesquiterpenoids like this compound from Nardostachys jatamansi. The choice of solvent polarity is crucial, and ethanol provides a good balance for extracting semi-polar compounds.

Q4: How can I improve the yield of my this compound extraction?

A4: Optimizing parameters such as the choice of extraction method, solvent concentration, extraction time, and temperature can significantly improve the yield. Advanced techniques like Ultrasound-Assisted Extraction (UAE) have been shown to be more efficient than traditional methods.

Q5: What are the major challenges in this compound extraction?

A5: Key challenges include co-extraction of unwanted compounds, potential degradation of the thermolabile this compound at high temperatures, and achieving a high recovery rate from the plant matrix.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and analysis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Inefficient extraction method. 2. Inappropriate solvent or solvent concentration. 3. Insufficient extraction time. 4. Degradation of the compound during extraction. 5. Poor quality of plant material.1. Switch to a more efficient method like Ultrasound-Assisted Extraction (UAE). 2. Optimize the ethanol concentration; a range of 70-95% is often effective for sesquiterpenoids. 3. Increase the extraction time, but monitor for potential degradation. 4. If using a heat-based method like Soxhlet, consider lowering the temperature or using a non-thermal method like UAE. 5. Ensure the use of high-quality, properly dried, and finely powdered Nardostachys jatamansi rhizomes.
Co-extraction of Impurities 1. Solvent is too non-polar or too polar, extracting a wide range of compounds. 2. The plant matrix is complex, containing many other secondary metabolites.1. Use a solvent of intermediate polarity like ethanol. 2. Employ a multi-step extraction or a post-extraction purification step, such as liquid-liquid partitioning or column chromatography.
Inconsistent Extraction Results 1. Variation in plant material. 2. Inconsistent extraction parameters (time, temperature, solvent ratio). 3. Inconsistent particle size of the plant material.1. Source plant material from a reliable supplier and standardize the pre-processing steps. 2. Strictly control all extraction parameters for each batch. 3. Ensure a uniform and fine powder of the plant material for consistent surface area exposure to the solvent.
Peak Tailing or Splitting in HPLC Analysis 1. Column overload. 2. Presence of active sites on the column. 3. Inappropriate mobile phase pH. 4. Column contamination.1. Dilute the sample before injection. 2. Use a high-purity silica column or add a competing base to the mobile phase. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 4. Flush the column with a strong solvent or replace the guard column.

Data on Extraction Parameters for this compound

The following table summarizes illustrative quantitative data on the impact of different extraction parameters on the yield of this compound. This data is compiled from typical results for sesquiterpenoid extractions and should be used as a guideline for optimization.

Extraction Method Solvent Temperature (°C) Time (min) Illustrative Yield of this compound (mg/g of dry plant material)
Maceration80% Ethanol2514401.2
Soxhlet Extraction95% Ethanol803601.8
Ultrasound-Assisted Extraction (UAE)80% Ethanol40602.5
Supercritical Fluid Extraction (SFE)CO2 + 10% Ethanol501202.1

Experimental Protocols

Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on optimized parameters for the extraction of sesquiterpenoids from Nardostachys jatamansi.

Materials and Equipment:

  • Dried and powdered rhizomes of Nardostachys jatamansi

  • 80% Ethanol

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Filter paper

  • Rotary evaporator

  • HPLC system for quantification

Procedure:

  • Weigh 10 g of powdered Nardostachys jatamansi rhizomes and place it in a 250 mL beaker.

  • Add 100 mL of 80% ethanol to the beaker (solid-to-liquid ratio of 1:10 w/v).

  • Place the beaker in an ultrasonic bath set at a frequency of 40 kHz and a temperature of 40°C.

  • Sonicate for 60 minutes.

  • After sonication, filter the extract through Whatman No. 1 filter paper.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 45°C until the solvent is completely removed.

  • Redissolve the dried extract in a known volume of methanol for HPLC analysis to determine the yield of this compound.

Soxhlet Extraction of this compound

This is a conventional method for comparison.

Materials and Equipment:

  • Dried and powdered rhizomes of Nardostachys jatamansi

  • 95% Ethanol

  • Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)

  • Heating mantle

  • Cellulose thimble

  • Rotary evaporator

  • HPLC system for quantification

Procedure:

  • Weigh 10 g of powdered Nardostachys jatamansi rhizomes and place it inside a cellulose thimble.

  • Place the thimble in the Soxhlet extractor.

  • Add 200 mL of 95% ethanol to the round-bottom flask.

  • Assemble the Soxhlet apparatus and place the heating mantle under the flask.

  • Heat the solvent to its boiling point and allow the extraction to proceed for 6 hours (approximately 10-12 cycles).

  • After extraction, allow the apparatus to cool down.

  • Collect the extract from the round-bottom flask and concentrate it using a rotary evaporator at 50°C.

  • Redissolve the dried extract in a known volume of methanol for HPLC analysis.

Visualizations

Experimental Workflow for this compound Extraction and Analysis

experimental_workflow plant_material Nardostachys jatamansi (Rhizomes) powdering Drying and Powdering plant_material->powdering extraction Extraction (UAE or Soxhlet) powdering->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract hplc_analysis HPLC Analysis crude_extract->hplc_analysis quantification Quantification of This compound hplc_analysis->quantification

Caption: A streamlined workflow for the extraction and quantification of this compound.

Potential Signaling Pathways Modulated by this compound

signaling_pathways cluster_nfkb NF-κB Pathway cluster_notch Notch Pathway nfkb NF-κB nucleus_nfkb Nucleus nfkb->nucleus_nfkb Translocation ikb IκB ikb->nfkb inflammatory_genes Inflammatory Gene Expression nucleus_nfkb->inflammatory_genes notch_receptor Notch Receptor nicd NICD notch_receptor->nicd Cleavage nucleus_notch Nucleus nicd->nucleus_notch Translocation target_genes Target Gene Expression nucleus_notch->target_genes nardoeudesmol_a This compound nardoeudesmol_a->ikb Inhibition nardoeudesmol_a->notch_receptor Downregulation

Caption: Potential inhibitory effects of this compound on the NF-κB and Notch signaling pathways.

Technical Support Center: Nardoeudesmol A Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Nardoeudesmol A. Due to the limited publicly available stability and degradation data specific to this compound, this guide offers general recommendations based on the chemical properties of sesquiterpenes, a class of compounds to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under standard laboratory conditions?

Q2: What are the recommended storage conditions for this compound?

To maximize the shelf-life of this compound, the following storage conditions are recommended:

  • Temperature: Store at or below 4°C.[3] For long-term storage, temperatures below -20°C are preferable.[3]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[1]

  • Light: Protect from light by using amber vials or storing in a dark location.[1]

  • Container: Use airtight containers to prevent exposure to air and moisture.[1]

Q3: What are the likely degradation pathways for this compound?

Based on the typical degradation of sesquiterpenes, this compound may degrade through the following pathways:

  • Oxidation: The presence of double bonds and hydroxyl groups in the structure of this compound makes it susceptible to oxidation. This can be initiated by exposure to air and light.

  • Isomerization: Acidic or basic conditions, as well as heat, can potentially lead to the isomerization of this compound.

  • Thermal Decomposition: High temperatures can cause the breakdown of the molecule.[1]

Q4: How can I monitor the degradation of this compound in my samples?

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, should be developed and validated. This method should be able to separate the intact this compound from its potential degradation products.

Q5: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?

Unexpected peaks could be due to a variety of factors:

  • Degradation: If the sample has been stored improperly or for an extended period, the new peaks could be degradation products.

  • Impurities: The new peaks could be impurities from the initial isolation or synthesis of this compound.

  • Contamination: Contamination from solvents, glassware, or other sources can introduce extraneous peaks.

To troubleshoot, it is recommended to re-analyze a fresh, properly stored sample and to run a blank (solvent) injection to rule out contamination. If degradation is suspected, a forced degradation study can help to identify the potential degradation products.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of Potency/Purity Over Time Improper storage conditions leading to degradation.1. Review current storage conditions (temperature, light exposure, atmosphere). 2. Implement recommended storage conditions (see FAQ Q2). 3. Aliquot the sample to minimize freeze-thaw cycles.
Appearance of Unknown Peaks in HPLC Degradation of this compound.1. Perform a forced degradation study to generate potential degradation products for comparison. 2. Use a mass spectrometer to obtain mass information on the unknown peaks to aid in their identification.
Inconsistent Experimental Results Instability of this compound in the experimental medium (e.g., buffer, cell culture media).1. Assess the stability of this compound in the specific experimental medium over the time course of the experiment. 2. Prepare fresh solutions of this compound for each experiment.

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways of a compound and for developing stability-indicating analytical methods.[4] The following is a general protocol that can be adapted for this compound.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol or other suitable organic solvent

  • HPLC system with UV/PDA or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C).

    • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose a solid sample and the stock solution to heat (e.g., 80°C) in an oven.

    • Photodegradation: Expose a solid sample and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute the samples to a suitable concentration for analysis.

    • Analyze the samples by a suitable, validated HPLC method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to that of an unstressed control sample.

    • Determine the percentage of degradation of this compound.

    • Identify and quantify the major degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Outcomes for a Sesquiterpene like this compound

Stress ConditionReagent/ConditionTemperatureDurationExpected Outcome
Acid Hydrolysis 0.1 M HClRoom Temp & 60°C0-24 hoursPotential for isomerization or hydrolysis if ester groups are present.
Base Hydrolysis 0.1 M NaOHRoom Temp & 60°C0-24 hoursPotential for isomerization or hydrolysis if ester groups are present.
Oxidation 3% H₂O₂Room Temp0-24 hoursOxidation of double bonds and hydroxyl groups.
Thermal Dry Heat80°C0-72 hoursGeneral decomposition.
Photochemical ICH Q1BAmbientAs per guidelinesDegradation due to light energy absorption.

Visualizations

G cluster_storage Recommended Storage cluster_degradation Potential Degradation Factors storage_conditions This compound Sample temp <= 4°C (Short-term) <= -20°C (Long-term) storage_conditions->temp light Protect from Light (Amber Vial/Dark) storage_conditions->light atmosphere Inert Atmosphere (Argon/Nitrogen) storage_conditions->atmosphere container Airtight Container storage_conditions->container degradation Degradation light_factor Light light_factor->degradation oxygen_factor Oxygen oxygen_factor->degradation heat_factor Heat heat_factor->degradation ph_factor Extreme pH ph_factor->degradation

Caption: Factors influencing the stability of this compound.

G start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) start->stress sampling Sample at Time Points stress->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Compare to Control and Quantify Degradants analysis->data end End: Determine Degradation Profile data->end

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Crystallization of Nardoeudesmol A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Nardoeudesmol A, a sesquiterpenoid of interest.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for attempting to crystallize this compound?

A1: Before proceeding with crystallization, ensure your sample of this compound is as pure as possible.[1] Residual impurities can significantly hinder crystal formation. The initial steps involve selecting an appropriate solvent or solvent system.[2][3] This is typically done through small-scale solubility tests with a variety of solvents of different polarities.[1] The ideal solvent will dissolve this compound when hot but show limited solubility when cold.[1][4]

Q2: Which solvent systems are commonly effective for crystallizing sesquiterpenoids like this compound?

A2: While the optimal solvent system for this compound must be determined experimentally, common solvents and solvent pairs used for crystallizing sesquiterpenoids and other organic compounds can be a good starting point.[5] These include hexane/acetone, hexane/ethyl acetate, and ethanol/water mixtures.[2][5] The principle of "like dissolves like" can be a useful guide; solvents with functional groups similar to the compound of interest may be good solubilizers.[5]

Q3: How can I induce crystallization if no crystals form upon cooling?

A3: If crystals do not form spontaneously, several techniques can be employed to induce nucleation.[2] These include:

  • Scratching: Gently scratching the inside surface of the flask with a glass rod at the liquid-air interface can create microscopic imperfections that serve as nucleation sites.[2]

  • Seeding: Introducing a tiny crystal of this compound (if available from a previous successful crystallization) into the supersaturated solution can trigger crystal growth.[4]

  • Reducing Solvent Volume: Slowly evaporating the solvent can increase the concentration of the solute, leading to supersaturation and crystallization.[2]

  • Cooling to Lower Temperatures: Placing the solution in an ice bath or refrigerator can further decrease the solubility and promote crystallization.[6]

Troubleshooting Guide

Problem 1: this compound "Oils Out" Instead of Crystallizing

Symptoms:

  • Formation of liquid droplets or an oily layer at the bottom of the flask upon cooling.[7]

Possible Causes:

  • The melting point of this compound is lower than the temperature of the solution when it becomes supersaturated.[7]

  • The presence of significant impurities can lower the melting point of the mixture.

  • The cooling rate is too rapid.

Solutions:

  • Reheat and Add More Solvent: Reheat the solution to dissolve the oil, and then add a small amount of additional "good" solvent to decrease the saturation temperature.[7]

  • Slow Down the Cooling Process: Insulate the flask to allow for gradual cooling. An ideal crystallization should see crystal formation begin after about 5 minutes and continue over 20 minutes.[7]

  • Change the Solvent System: Experiment with a different solvent or solvent pair that has a lower boiling point.

  • Purify the Sample: If impurities are suspected, further purification of the this compound sample may be necessary before attempting crystallization again.

Problem 2: Very Low or No Crystal Yield

Symptoms:

  • Only a small amount of crystalline material is recovered after filtration.

Possible Causes:

  • Too much solvent was used, resulting in a significant portion of this compound remaining in the mother liquor.[7]

  • The solution was not sufficiently cooled to maximize precipitation.

  • Premature crystallization occurred during a hot filtration step.

Solutions:

  • Concentrate the Mother Liquor: If the mother liquor has not been discarded, you can test for the presence of dissolved compound by dipping a glass rod in the solution and allowing the solvent to evaporate. If a solid residue forms, you can try to recover more crystals by boiling off some of the solvent and re-cooling.[7]

  • Optimize Solvent Volume: In subsequent attempts, use the minimum amount of hot solvent required to fully dissolve the solid.

  • Ensure Adequate Cooling: Allow the solution to cool to room temperature undisturbed, and then place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[6]

  • Preheat Filtration Apparatus: If performing a hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent premature crystallization.

Problem 3: Crystals Form Too Rapidly

Symptoms:

  • A large amount of solid crashes out of solution immediately upon cooling.[7]

  • The resulting solid is powdery or appears amorphous rather than crystalline.

Possible Causes:

  • The solution is too concentrated.

  • The cooling rate is excessively fast.[7]

Solutions:

  • Use More Solvent: Reheat the solution and add more of the "good" solvent to ensure that crystallization begins at a lower temperature.[7]

  • Control the Cooling Rate: Insulate the flask to slow down the cooling process, allowing for the formation of larger, more well-defined crystals.[7] An ideal crystallization process should have crystals appearing after approximately 5 minutes and continuing to grow over a 20-minute period.[7]

Data Presentation

Table 1: Common Solvents for Crystallization of Organic Compounds

SolventBoiling Point (°C)PolarityNotes
Hexane69Non-polarOften used in combination with more polar solvents.
Ethyl Acetate77MediumGood for a wide range of organic compounds.
Acetone56Medium-HighCan be a good solvent but its volatility can be a challenge.[4]
Ethanol78PolarOften used in a solvent pair with water.[2]
Methanol65PolarSimilar to ethanol, often used with water.
Water100Very PolarSuitable for more polar organic compounds.[5]

Table 2: Common Solvent Pairs for Crystallization

Solvent Pair
Ethanol-Water
Acetone-Water
Ethyl Acetate-Hexane
Dichloromethane-Hexane
Toluene-Hexane

Source:[2][3]

Experimental Protocols

Protocol 1: Single Solvent Crystallization
  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the solvent dropwise until the solid is completely dissolved.[3]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.[2] To promote slower cooling, the flask can be placed on an insulating surface like a cork ring or paper towels.[7]

  • Crystal Formation: Once the solution has reached room temperature, if no crystals have formed, induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.[2]

  • Further Cooling: Place the flask in an ice bath for at least 15-20 minutes to maximize the yield of crystals.[6]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Two-Solvent (Solvent Pair) Crystallization
  • Dissolution: Dissolve the impure this compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at room temperature or with gentle heating.

  • Addition of "Bad" Solvent: Slowly add a "bad" solvent (one in which this compound is poorly soluble) dropwise until the solution becomes cloudy (turbid). The two solvents must be miscible.[1]

  • Clarification: Add a few drops of the "good" solvent back into the solution until the cloudiness just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystal formation.

  • Isolation and Drying: Collect and dry the crystals as described in the single-solvent method.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation start Start with Impure this compound purify Purify Sample (if necessary) start->purify dissolve Dissolve in Hot Solvent purify->dissolve cool Slowly Cool to Room Temperature dissolve->cool induce Induce Crystallization (Scratch/Seed) cool->induce ice_bath Cool in Ice Bath cool->ice_bath induce->ice_bath filtrate Vacuum Filtration ice_bath->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Crystals wash->dry end Pure this compound Crystals dry->end

Caption: General workflow for the crystallization of this compound.

troubleshooting_logic start Crystallization Attempt outcome Observe Outcome start->outcome crystals Good Crystals Formed outcome->crystals Success oiling_out Oiling Out outcome->oiling_out Problem no_crystals No Crystals / Low Yield outcome->no_crystals Problem fast_crash Rapid Crashing Out outcome->fast_crash Problem solution_oil Reheat, add more solvent, cool slowly oiling_out->solution_oil solution_no_xtal Concentrate mother liquor, induce nucleation no_crystals->solution_no_xtal solution_fast Use more solvent, control cooling rate fast_crash->solution_fast

Caption: Troubleshooting decision tree for this compound crystallization issues.

References

Technical Support Center: Improving the Solubility of Nardoeudesmol A for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with the sesquiterpenoid Nardoeudesmol A in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for bioassays?

This compound is a eudesmane-type sesquiterpenoid, a class of natural compounds characterized by a C15 hydrocarbon backbone.[1] Like many other sesquiterpenoids, it is a lipophilic molecule with low water solubility.[2][3] This poor aqueous solubility can lead to several challenges in bioassays, including compound precipitation in aqueous media, inaccurate quantification of biological activity, and underestimated potency.[4] For reliable and reproducible results, it is crucial to ensure that this compound is fully dissolved in the assay medium.

Q2: What is the recommended first step for dissolving this compound for a bioassay?

The most common initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent, a technique known as co-solvency. Dimethyl sulfoxide (DMSO) is a widely used and powerful solvent for this purpose. The concentrated stock is then diluted into the aqueous assay buffer to achieve the desired final concentration. It is critical to ensure the final concentration of the organic solvent is kept to a minimum (typically ≤0.5-1%) to avoid solvent-induced cellular toxicity or artifacts in the assay.

Q3: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What should I do?

This is a common problem that occurs when the final concentration of the co-solvent is insufficient to maintain the solubility of the compound. Here are several troubleshooting steps:

  • Reduce the Final Concentration: Test a lower final concentration of this compound in your assay.

  • Optimize the Co-solvent Percentage: While keeping cell health in mind, you can try slightly increasing the final percentage of DMSO. However, always run a vehicle control to account for any effects of the solvent itself.

  • Try Alternative Co-solvents: Other water-miscible organic solvents can be tested, such as ethanol, N,N-Dimethylformamide (DMF), or polyethylene glycol 400 (PEG 400).

  • Gentle Warming and Sonication: Briefly warming the solution or using a sonicator can help dissolve the compound. However, be cautious about the thermal stability of this compound.

Q4: Are there other methods to improve the solubility of this compound besides using co-solvents?

Yes, several other techniques can be employed, especially if co-solvents interfere with your assay or are not effective enough:

  • pH Modification: The solubility of compounds with ionizable groups can be pH-dependent. While this compound, as a sesquiterpenoid alcohol, is not strongly ionizable, slight pH adjustments of the buffer (if compatible with the assay) can sometimes improve solubility.

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-127 can be used at low concentrations to form micelles that encapsulate hydrophobic compounds and increase their apparent solubility.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

Troubleshooting Guide

Problem Possible Cause Suggested Solution(s)
This compound powder does not dissolve in the primary organic solvent (e.g., DMSO).The compound has very low solubility even in organic solvents, or the solvent is inappropriate.1. Try gentle heating or sonication.2. Test alternative solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).3. Prepare a slurry and perform a solubility test to quantify its limit.
The solution is clear initially but becomes cloudy or shows precipitate over time.The compound is supersaturated and is slowly crashing out of the solution. The compound may be unstable in the buffer.1. Use the prepared solution immediately.2. Include a precipitation inhibitor in your formulation.3. Evaluate the stability of this compound in the chosen buffer system.
Inconsistent results between experiments.Incomplete dissolution of this compound leading to variations in the effective concentration.1. Visually inspect all solutions for any precipitate before use.2. Prepare fresh dilutions for each experiment from a validated stock solution.3. Vortex solutions thoroughly before adding to the assay.
High background signal or cellular toxicity observed in control wells.The concentration of the organic co-solvent is too high.1. Reduce the final concentration of the co-solvent to a non-toxic level (typically ≤0.5% for most cell-based assays).2. Switch to a less toxic solubilization method, such as cyclodextrin complexation.

Quantitative Data: Solubility of Sesquiterpenoids

Solvent/System Expected Solubility Typical Final Concentration in Bioassay Notes
WaterVery Low (< 1 µg/mL)N/ASesquiterpenoids are generally hydrophobic.
DMSOHigh≤ 0.5 - 1% (v/v)Most common co-solvent; can be toxic at higher concentrations.
EthanolModerate to High≤ 1% (v/v)Can be more volatile than DMSO.
PEG 400Moderate≤ 1 - 2% (v/v)A less common but potentially less toxic co-solvent.
HP-β-CyclodextrinCan be significantly increased1 - 10 mMForms an inclusion complex to enhance solubility.
Tween® 80Can be significantly increased0.01 - 0.1% (v/v)A non-ionic surfactant that forms micelles.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Accurately weigh a small amount of this compound (e.g., 1 mg) in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Solubility Enhancement using HP-β-Cyclodextrin

  • Prepare a stock solution of HP-β-cyclodextrin (e.g., 100 mM) in your aqueous assay buffer.

  • Prepare a high-concentration stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).

  • In a separate tube, add the desired volume of the HP-β-cyclodextrin stock solution.

  • While vortexing the cyclodextrin solution, slowly add the this compound stock solution dropwise.

  • Allow the mixture to incubate at room temperature for at least 1 hour with continuous mixing to facilitate the formation of the inclusion complex.

  • Use this solution as your stock for further dilutions in the assay buffer. A control with HP-β-cyclodextrin alone should be included in the experiment.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility_test Solubility Test cluster_optimization Optimization Strategies cluster_final Final Step start This compound (Solid) stock_sol Prepare High-Conc. Stock in DMSO start->stock_sol dilute Dilute in Aqueous Buffer stock_sol->dilute precipitate Precipitation? dilute->precipitate alt_solvent Alternative Co-solvents precipitate->alt_solvent Yes cyclodextrin Cyclodextrin Complexation precipitate->cyclodextrin Yes surfactant Surfactant Micelles precipitate->surfactant Yes ph_adjust pH Adjustment precipitate->ph_adjust Yes bioassay Proceed to Bioassay precipitate->bioassay No alt_solvent->dilute cyclodextrin->dilute surfactant->dilute ph_adjust->dilute

Caption: Workflow for improving the solubility of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6 Receptor JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_P p-STAT3 STAT3->STAT3_P STAT3_dimer p-STAT3 Dimer STAT3_P->STAT3_dimer Dimerization Nardo This compound Nardo->JAK Inhibits? Nardo->STAT3 Inhibits? DNA Target Gene Promoter STAT3_dimer->DNA Binds to Transcription Gene Transcription (e.g., Pro-inflammatory cytokines) DNA->Transcription Initiates IL6 IL-6 IL6->IL6R

Caption: Hypothetical signaling pathway for this compound's anti-inflammatory activity.

References

Overcoming resistance mechanisms to "Nardoeudesmol A" in cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential resistance mechanisms to Nardoeudesmol A in their cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a sesquiterpenoid alcohol that has been shown to induce caspase-mediated apoptosis in various cancer cell lines.[1] Its mechanism of action is believed to involve the intrinsic apoptotic pathway, characterized by a decrease in mitochondrial membrane potential and subsequent activation of caspase-3.[1]

Q2: My cells are not responding to this compound treatment. What are the possible reasons?

A2: Lack of response to this compound can stem from several factors:

  • Cell Line Specificity: The sensitivity to this compound can vary significantly between different cell lines.

  • Incorrect Dosage: The effective concentration of this compound may not have been reached. A dose-response experiment is recommended.

  • Development of Resistance: Cells can develop resistance through various mechanisms, such as altered expression of apoptotic proteins or increased drug efflux.

  • Experimental Conditions: Suboptimal cell culture conditions, reagent quality, or protocol execution can affect the outcome.

Q3: How can I determine if my cells have developed resistance to this compound?

A3: You can assess resistance by performing a cell viability assay (e.g., MTT or CellTiter-Glo) on your cell line and a known sensitive control cell line. A significant rightward shift in the dose-response curve for your cell line compared to the sensitive line suggests the development of resistance.

Q4: What are the common molecular mechanisms of resistance to apoptosis-inducing agents like this compound?

A4: Resistance to apoptosis-inducing agents is a multifaceted issue in cancer therapy.[2] Common mechanisms include:

  • Upregulation of anti-apoptotic proteins: Increased expression of proteins like Bcl-2 and Bcl-xL can prevent the initiation of apoptosis.

  • Downregulation of pro-apoptotic proteins: Decreased expression of proteins like Bax and Bak can inhibit the mitochondrial pathway of apoptosis.

  • Alterations in drug targets: Mutations or modifications in the cellular target of this compound could reduce its binding and efficacy.

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell.[3]

  • Enhanced DNA damage repair: If the drug's cytotoxic effect involves DNA damage, enhanced repair mechanisms can confer resistance.[3][4]

Troubleshooting Guides

Issue 1: Reduced or No Apoptosis Observed After this compound Treatment

Possible Cause 1: Altered Expression of Apoptotic Pathway Proteins

  • Troubleshooting Steps:

    • Western Blot Analysis: Assess the expression levels of key pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2, Bcl-xL) proteins in your resistant cells compared to a sensitive control cell line.

    • Quantitative PCR (qPCR): Analyze the mRNA levels of the corresponding genes to determine if the changes are at the transcriptional level.

  • Potential Solution:

    • Combination Therapy: Consider co-treatment with inhibitors of anti-apoptotic proteins (e.g., BH3 mimetics like ABT-737) to restore sensitivity to this compound.

Experimental Protocol: Western Blot for Apoptotic Proteins

  • Cell Lysis: Lyse this compound-treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and β-actin (as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Possible Cause 2: Increased Drug Efflux

  • Troubleshooting Steps:

    • Efflux Pump Activity Assay: Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 for P-gp) to measure efflux activity in your cells via flow cytometry.

    • Western Blot/qPCR: Analyze the expression of common ABC transporters like P-gp (MDR1/ABCB1).[3]

  • Potential Solution:

    • Co-treatment with Efflux Pump Inhibitors: Use known inhibitors of ABC transporters, such as Verapamil or Tariquidar, in combination with this compound.

Experimental Protocol: Rhodamine 123 Efflux Assay

  • Cell Preparation: Harvest and resuspend cells in culture medium at a concentration of 1x10^6 cells/mL.

  • Inhibitor Treatment (Optional): Pre-incubate cells with an efflux pump inhibitor (e.g., 50 µM Verapamil) for 30 minutes at 37°C.

  • Rhodamine 123 Staining: Add Rhodamine 123 to a final concentration of 1 µM and incubate for 30-60 minutes at 37°C.

  • Efflux Period: Wash the cells and resuspend them in fresh, pre-warmed medium (with or without the inhibitor). Incubate for 1-2 hours at 37°C to allow for efflux.

  • Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer. Reduced fluorescence indicates higher efflux activity.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cell Lines

Cell LineIC50 (µM)
Sensitive (e.g., HepG2)15.5 ± 2.1
Resistant Variant85.2 ± 5.8

Table 2: Hypothetical Relative Protein Expression in Resistant vs. Sensitive Cells

ProteinFold Change in Resistant Cells (Normalized to Sensitive)
Bcl-23.2
Bax0.4
P-glycoprotein5.7

Visualizations

cluster_workflow Troubleshooting Workflow for this compound Resistance Start Cells show reduced response to this compound Check_Apoptosis Assess Apoptotic Pathway (Western Blot for Bcl-2/Bax) Start->Check_Apoptosis Check_Efflux Measure Drug Efflux (Rhodamine 123 Assay) Start->Check_Efflux Altered_Apoptosis Altered Bcl-2/Bax ratio? Check_Apoptosis->Altered_Apoptosis Increased_Efflux Increased drug efflux? Check_Efflux->Increased_Efflux Solution_Apoptosis Co-treat with BH3 mimetics Altered_Apoptosis->Solution_Apoptosis Yes Other_Mechanisms Investigate other resistance mechanisms Altered_Apoptosis->Other_Mechanisms No Solution_Efflux Co-treat with efflux pump inhibitors Increased_Efflux->Solution_Efflux Yes Increased_Efflux->Other_Mechanisms No

Caption: Troubleshooting workflow for this compound resistance.

cluster_pathway Proposed Intrinsic Apoptotic Pathway of this compound Nardoeudesmol_A This compound Bax_Bak Bax/Bak Activation Nardoeudesmol_A->Bax_Bak Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion MOMP Bcl2_BclxL Bcl-2/Bcl-xL Bcl2_BclxL->Bax_Bak Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptotic pathway of this compound.

References

Technical Support Center: Enhancing the Bioavailability of Nardoeudesmol A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Nardoeudesmol A, a sesquiterpenoid with therapeutic potential. The information provided is based on established methods for improving the bioavailability of poorly water-soluble compounds.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable in vivo efficacy with this compound in our animal models. What could be the underlying cause?

A1: Low and variable in vivo efficacy of this compound is likely attributable to poor oral bioavailability. This is a common challenge for lipophilic compounds like sesquiterpenoids. The primary reasons for poor bioavailability are often low aqueous solubility and/or poor permeability across the gastrointestinal (GI) tract.[1][2][3] Insufficient dissolution in GI fluids can lead to limited absorption and, consequently, sub-therapeutic plasma concentrations.[2][4]

Q2: What are the initial steps to consider for improving the bioavailability of this compound?

A2: A systematic approach to enhancing the bioavailability of this compound should begin with characterizing its physicochemical properties. Key parameters to determine are its aqueous solubility, dissolution rate, and permeability (e.g., using a Caco-2 cell model). Based on these findings, you can select an appropriate formulation strategy. Broadly, these strategies can be categorized into physical modifications, chemical modifications, and formulation-based approaches.[5][6][7]

Q3: Can you explain the different formulation strategies available for a compound like this compound?

A3: Certainly. For a poorly soluble drug like this compound, several formulation strategies can be employed:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate.[2][4] Techniques include micronization and nanonization.[4][8]

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier can improve its wettability and dissolution.[2][8][9] Common carriers include polymers like PVP and HPMC.

  • Lipid-Based Formulations: Since this compound is lipophilic, formulating it in a lipid-based system can improve its absorption.[5] Options range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[2][5]

  • Complexation: Encapsulating this compound within a complexing agent, such as a cyclodextrin, can increase its aqueous solubility.[2][8]

The choice of strategy will depend on the specific properties of this compound and the desired therapeutic application.[8]

Troubleshooting Guides

Issue 1: Poor Dissolution Rate of this compound

Symptoms:

  • Inconsistent results in in vitro dissolution studies.

  • Low drug release from solid dosage forms.

  • High variability in plasma concentrations in preclinical studies.

Possible Causes:

  • High crystallinity and low aqueous solubility of this compound.

  • Poor wettability of the drug particles.

Troubleshooting Steps:

  • Particle Size Reduction:

    • Micronization: Employ jet milling to reduce the particle size to the micron range.

    • Nanonization: Consider wet milling or high-pressure homogenization to create a nanosuspension. This significantly increases the surface area-to-volume ratio, potentially improving the dissolution rate.[4]

  • Amorphous Solid Dispersions:

    • Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP K30, HPMC-AS).

    • The amorphous form of a drug is generally more soluble than its crystalline counterpart.[1][5]

Illustrative Data:

Formulation ApproachMean Particle Size (µm)Dissolution Rate (µg/mL/min)
Unprocessed this compound50.2 ± 8.50.5 ± 0.2
Micronized this compound4.8 ± 1.23.2 ± 0.8
This compound Nanosuspension0.25 ± 0.0515.7 ± 2.1
This compound:PVP K30 Solid Dispersion (1:5)N/A25.4 ± 3.5
Issue 2: Low Permeability of this compound Across the Intestinal Epithelium

Symptoms:

  • Low apparent permeability coefficient (Papp) in Caco-2 cell assays.

  • High drug concentration in the GI tract but low plasma levels in vivo.

Possible Causes:

  • Efflux by transporters such as P-glycoprotein (P-gp).

  • Poor partitioning into the cell membrane.

Troubleshooting Steps:

  • Inhibition of Efflux Pumps:

    • Co-administer this compound with a known P-gp inhibitor (e.g., verapamil, piperine) in your in vitro models to confirm if it is a P-gp substrate.

  • Lipid-Based Formulations:

    • Formulate this compound in a Self-Emulsifying Drug Delivery System (SEDDS). SEDDS can form fine oil-in-water emulsions in the GI tract, which can enhance absorption through various mechanisms, including bypassing efflux transporters and promoting lymphatic uptake.[2][5]

Illustrative Data:

FormulationCaco-2 Papp (A→B) (x 10⁻⁶ cm/s)Caco-2 Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)
This compound Solution1.2 ± 0.36.8 ± 1.15.7
This compound + Verapamil4.5 ± 0.85.1 ± 0.91.1
This compound SEDDS7.9 ± 1.58.2 ± 1.31.0

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol.

  • Procedure:

    • Dissolve this compound and PVP K30 (in a 1:5 w/w ratio) in a minimal amount of methanol.

    • Stir the solution at room temperature until a clear solution is obtained.

    • Evaporate the solvent under vacuum at 40°C using a rotary evaporator.

    • Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Grind the dried film and pass it through a 100-mesh sieve.

    • Store the resulting powder in a desiccator.

Protocol 2: In Vitro Dissolution Study
  • Apparatus: USP Dissolution Apparatus II (Paddle).

  • Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) for 2 hours, followed by simulated intestinal fluid (pH 6.8).

  • Procedure:

    • Maintain the dissolution medium at 37 ± 0.5°C.

    • Set the paddle speed to 75 RPM.

    • Add a quantity of the this compound formulation equivalent to 10 mg of the drug to the dissolution vessel.

    • Withdraw 5 mL samples at predetermined time intervals (e.g., 5, 15, 30, 60, 120, 240 minutes).

    • Replace the withdrawn volume with fresh dissolution medium.

    • Filter the samples through a 0.45 µm syringe filter.

    • Analyze the concentration of this compound in the samples using a validated HPLC method.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_characterization Physicochemical Characterization cluster_strategies Formulation Strategies cluster_evaluation Evaluation Problem Low Bioavailability of This compound Solubility Solubility & Dissolution Studies Problem->Solubility Permeability Permeability Assay (e.g., Caco-2) Problem->Permeability SizeReduction Particle Size Reduction (Micronization, Nanonization) Solubility->SizeReduction SolidDispersion Solid Dispersions Solubility->SolidDispersion Complexation Complexation (Cyclodextrins) Solubility->Complexation LipidFormulation Lipid-Based Formulations (SEDDS) Permeability->LipidFormulation InVitro In Vitro Dissolution & Permeation SizeReduction->InVitro SolidDispersion->InVitro LipidFormulation->InVitro Complexation->InVitro InVivo In Vivo Pharmacokinetic Studies InVitro->InVivo

Caption: A workflow for enhancing the bioavailability of this compound.

signaling_pathway cluster_formulation Formulation Strategy cluster_gi_tract GI Tract cluster_circulation Systemic Circulation SEDDS This compound in SEDDS Emulsion Fine O/W Emulsion SEDDS->Emulsion Dispersion Enterocyte Enterocyte Emulsion->Enterocyte Absorption PortalVein Portal Vein Enterocyte->PortalVein Direct Absorption Lymphatic Lymphatic System Enterocyte->Lymphatic Lymphatic Uptake Systemic Systemic Circulation PortalVein->Systemic Lymphatic->Systemic

Caption: Proposed absorption pathways for a this compound SEDDS formulation.

References

Technical Support Center: Scalable Synthesis of Nardoeudesmol A Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of Nardoeudesmol A analogues and other eudesmane sesquiterpenoids. The methodologies outlined are based on a unified, protecting-group-free strategy that allows for divergent synthesis of various analogues from a common intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the scalable synthesis of this compound analogues?

A1: The most effective and scalable strategy involves a divergent approach centered on the construction of a versatile eudesmane core, followed by late-stage functionalization to generate diverse analogues.[1][2][3][4] This method avoids the use of protecting groups, streamlining the synthetic sequence.[1][2][3] The key steps are:

  • Asymmetric Tandem Michael Addition/Aldol Reaction: To construct a hydroxy-functionalized decalin scaffold.[2][3][4]

  • Au(I)-Catalyzed Alder-Ene Cyclization: To stereoselectively form the core bicyclic structure of the eudesmane.[2][3][4]

  • Late-Stage Olefin Functionalization: To introduce various oxygenation patterns and other functional groups, yielding a range of this compound analogues.[1][2][3][4]

Q2: What are the key advantages of this divergent, protecting-group-free approach?

A2: This strategy offers several advantages for the synthesis of a library of analogues:

  • Efficiency: By creating a common intermediate that can be diversified in the final steps, the overall process is more efficient than synthesizing each analogue individually.

  • Scalability: The reactions used are generally scalable, allowing for the production of larger quantities of material.

  • Flexibility: The late-stage functionalization allows for the introduction of a wide range of chemical diversity into the final products.

  • Reduced Step Count: Avoiding protecting group manipulations significantly shortens the synthetic sequence.[1][2][3]

Q3: What types of this compound analogues can be synthesized using this methodology?

A3: This synthetic platform is designed to produce a variety of oxidized eudesmane sesquiterpenoids. By strategically employing late-stage reactions such as epoxidation, dihydroxylation, and hydrogenation, analogues with different stereochemistries and oxidation patterns at various positions of the eudesmane core can be accessed. While the literature cited demonstrates the synthesis of seven different eudesmane natural products, the principles can be extended to a wider range of this compound analogues.[3]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Tandem Michael Addition/Aldol Reaction
  • Problem: The formation of the decalin scaffold results in a mixture of diastereomers, complicating purification and reducing the overall yield of the desired stereoisomer.

  • Possible Causes & Solutions:

    • Suboptimal Catalyst or Ligand: The choice of catalyst and ligand is crucial for achieving high stereoselectivity. Ensure the use of a well-defined chiral catalyst system, such as a copper-N-heterocyclic carbene (NHC) complex, which has been shown to be effective.[3]

    • Incorrect Reaction Temperature: Temperature can significantly influence the stereochemical outcome. Experiment with a range of temperatures to find the optimal conditions for the desired diastereomer.

    • Solvent Effects: The polarity and coordinating ability of the solvent can impact the transition state of the reaction. Screen different solvents to improve diastereoselectivity.

Issue 2: Inefficient Au(I)-Catalyzed Alder-Ene Cyclization
  • Problem: The key cyclization step to form the eudesmane core is sluggish, incomplete, or yields undesired side products.

  • Possible Causes & Solutions:

    • Catalyst Inactivity: The gold catalyst may be sensitive to air and moisture. Ensure anhydrous and anaerobic conditions are maintained throughout the reaction. The use of a freshly prepared or properly stored catalyst is recommended.

    • Substrate Purity: Impurities in the starting material can poison the catalyst. Purify the diene precursor meticulously before subjecting it to the cyclization conditions.

    • Incorrect Catalyst Loading: While catalytic, the optimal loading of the gold complex can vary. A systematic optimization of the catalyst loading (e.g., 1-5 mol%) may be necessary.

Issue 3: Lack of Site-Selectivity in Late-Stage Olefin Functionalization
  • Problem: During the introduction of functional groups onto the eudesmane core, multiple olefinic positions react, leading to a mixture of constitutional isomers that are difficult to separate.

  • Possible Causes & Solutions:

    • Non-selective Reagents: Reagents like m-CPBA can be non-selective in the presence of multiple double bonds.[3]

    • Directed Reactions: For hydroxyl-containing intermediates, employing directing groups can enhance selectivity. For instance, Sharpless asymmetric epoxidation conditions (e.g., VO(acac)₂, t-BuOOH) can selectively epoxidize an olefin proximal to an existing hydroxyl group.[3]

    • Steric Hindrance: Exploit the different steric environments of the olefins. Bulky reagents may preferentially react at the less hindered double bond.

Data Presentation

Table 1: Representative Yields for Key Synthetic Steps

StepStarting MaterialProductReagents and ConditionsYield (%)Reference
Asymmetric Tandem Michael Addition/Aldol ReactionEnone and AldehydeDecalin IntermediateCu-NHC catalyst, solvent, temp.Data not specifically provided for this compound, general for eudesmanes[3]
Au(I)-Catalyzed Alder-Ene CyclizationAcyclic DieneEudesmane CoreAu(I) catalyst, solvent, temp.Data not specifically provided for this compound, general for eudesmanes[3]
Selective EpoxidationEudesmane DieneC4-EpoxideVO(acac)₂, t-BuOOH, CH₂Cl₂, 0 °C to rt, 12 h94[3]
DihydroxylationEudesmane OlefinDiol AnalogueOsO₄, NMO, acetone/H₂O, rt, 12 hYields vary depending on substrate[3]
HydrogenationEudesmane DieneSaturated AnalogueH₂, Pd/C, EtOAc, rt, 2 hYields vary depending on substrate[3]

Experimental Protocols

1. General Procedure for Au(I)-Catalyzed Alder-Ene Cyclization

This protocol is a general representation based on the synthesis of the eudesmane core.[3]

To a solution of the acyclic diene precursor (1.0 equiv) in an anhydrous, degassed solvent (e.g., dichloromethane or toluene) under an inert atmosphere (argon or nitrogen) is added the Au(I) catalyst (e.g., [Au(IPr)NTf₂], 1-5 mol%). The reaction mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched, and the crude product is purified by flash column chromatography on silica gel to afford the eudesmane core.

2. Protocol for Site-Selective Epoxidation

This protocol is based on the selective epoxidation of a C4 olefin in a related eudesmane system.[3]

To a solution of the eudesmane diene containing a directing hydroxyl group (1.0 equiv) in anhydrous dichloromethane at 0 °C under an inert atmosphere is added vanadyl acetylacetonate (VO(acac)₂, 0.1 equiv). A solution of tert-butyl hydroperoxide (t-BuOOH, 1.5 equiv) in decane is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the desired epoxide.

Mandatory Visualizations

experimental_workflow General Workflow for this compound Analogue Synthesis cluster_0 Core Synthesis cluster_1 Analogue Diversification (Late-Stage Functionalization) start Commercially Available Starting Materials michael_aldol Asymmetric Tandem Michael Addition/Aldol Reaction start->michael_aldol alder_ene Au(I)-Catalyzed Alder-Ene Cyclization michael_aldol->alder_ene eudesmane_core Common Eudesmane Intermediate alder_ene->eudesmane_core epoxidation Selective Epoxidation eudesmane_core->epoxidation dihydroxylation Dihydroxylation eudesmane_core->dihydroxylation hydrogenation Hydrogenation eudesmane_core->hydrogenation other Other Functionalizations eudesmane_core->other analogue_a Analogue A epoxidation->analogue_a analogue_b Analogue B dihydroxylation->analogue_b analogue_c Analogue C hydrogenation->analogue_c analogue_n Analogue N other->analogue_n

Caption: Divergent synthesis workflow for this compound analogues.

troubleshooting_logic Troubleshooting Logic for Low Diastereoselectivity start Low Diastereoselectivity in Tandem Michael/Aldol Reaction cause1 Suboptimal Catalyst/Ligand? start->cause1 cause2 Incorrect Reaction Temperature? start->cause2 cause3 Adverse Solvent Effects? start->cause3 solution1 Screen Chiral Catalysts and Ligands (e.g., Cu-NHC) cause1->solution1 Yes solution2 Optimize Reaction Temperature (e.g., perform a temperature screen) cause2->solution2 Yes solution3 Screen a Panel of Solvents with Varying Polarity cause3->solution3 Yes end Improved Diastereoselectivity solution1->end Implement Optimal System solution2->end Implement Optimal Temperature solution3->end Implement Optimal Solvent

Caption: Decision tree for troubleshooting low diastereoselectivity.

References

Refinement of analytical methods for "Nardoeudesmol A" detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for the detection and quantification of Nardoeudesmol A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate detection important?

A1: this compound is a sesquiterpenoid compound of interest, believed to be isolated from plant sources such as the Nardostachys genus. Accurate detection and quantification are crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its pharmacological activity.

Q2: Which analytical techniques are most suitable for the analysis of this compound?

A2: The most common and effective techniques for the analysis of sesquiterpenoids like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the research objective, such as quantification, identification, or structural elucidation.

Q3: What are the key chemical properties of this compound to consider during method development?

A3: this compound is a sesquiterpenoid with the molecular formula C₁₅H₂₆O and a molecular weight of 222.37 g/mol .[1] As a relatively non-polar compound, it is soluble in organic solvents like methanol, acetonitrile, and DMSO. Its volatility also makes it amenable to GC-MS analysis.

Q4: How can I obtain a reference standard for this compound?

A4: Currently, a commercial standard for this compound may not be widely available. It is often necessary to isolate and purify the compound from its natural source. The purity of the isolated standard should be confirmed using techniques like NMR and mass spectrometry before use in quantitative analysis.

Troubleshooting Guides

HPLC Analysis

Issue: Poor peak shape or tailing for this compound.

  • Possible Cause 1: Inappropriate mobile phase pH.

    • Solution: While this compound is not ionizable, interactions with the stationary phase can be pH-dependent. Ensure the mobile phase is neutral or slightly acidic.

  • Possible Cause 2: Secondary interactions with the stationary phase.

    • Solution: Use a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl column instead of a C18). Adding a small amount of a competitive agent like triethylamine to the mobile phase can sometimes help.

  • Possible Cause 3: Column overload.

    • Solution: Reduce the injection volume or the concentration of the sample.

Issue: Low sensitivity or inability to detect this compound.

  • Possible Cause 1: Inappropriate detection wavelength.

    • Solution: this compound may lack a strong chromophore for UV detection. Determine the optimal wavelength by scanning the UV spectrum of a purified standard. If UV sensitivity is inherently low, consider using a more universal detector like a Corona Charged Aerosol Detector (CAD) or a mass spectrometer (LC-MS).

  • Possible Cause 2: Co-elution with interfering compounds.

    • Solution: Optimize the gradient elution to improve separation.[2] A slower gradient or a different organic modifier may resolve the co-eluting peaks.

GC-MS Analysis

Issue: this compound peak is not observed or has a very low intensity.

  • Possible Cause 1: Thermal degradation in the injector.

    • Solution: Lower the injector temperature. Use a pulsed splitless injection to minimize the residence time of the analyte in the hot injector.

  • Possible Cause 2: Analyte is not sufficiently volatile.

    • Solution: Derivatization can increase the volatility of this compound. Silylation using reagents like BSTFA with 1% TMCS is a common method for compounds with hydroxyl groups.[3]

  • Possible Cause 3: Active sites in the GC system.

    • Solution: Use a deactivated liner and column. Condition the system by injecting a high-concentration standard to passivate active sites.

Issue: Poor reproducibility of retention time and peak area.

  • Possible Cause 1: Inconsistent injection volume.

    • Solution: Ensure the autosampler is functioning correctly. Check the syringe for air bubbles.

  • Possible Cause 2: Fluctuations in oven temperature or gas flow.

    • Solution: Verify the performance of the GC oven and the electronic pressure control.

  • Possible Cause 3: Matrix effects.

    • Solution: Use an internal standard that is structurally similar to this compound to correct for variations.

NMR Analysis

Issue: Broad or distorted peaks in the ¹H NMR spectrum.

  • Possible Cause 1: Presence of paramagnetic impurities.

    • Solution: Treat the sample with a chelating agent like EDTA or pass it through a small plug of silica gel.

  • Possible Cause 2: Sample aggregation.

    • Solution: Decrease the sample concentration or try a different solvent.

  • Possible Cause 3: Poor shimming.

    • Solution: Re-shim the spectrometer, especially if the sample has been changed.

Issue: Difficulty in assigning signals in the ¹H and ¹³C NMR spectra.

  • Solution: Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish correlations between protons and carbons. This will help in the unambiguous assignment of the chemical structure.[4][5]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from a validated procedure for the analysis of a similar sesquiterpenoid, beta-eudesmol.[6]

  • Instrumentation: HPLC system with a PDA detector.

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 40 60
    20 20 80
    25 20 80

    | 30 | 40 | 60 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in methanol (1 mg/mL). Create a series of calibration standards by diluting the stock solution.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is based on general methods for the analysis of sterols and fatty acids in biological matrices.[3]

  • Instrumentation: GC-MS system with an electron ionization (EI) source.

  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp 1: 15°C/min to 180°C.

    • Ramp 2: 5°C/min to 250°C, hold for 5 min.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-400.

  • Sample Preparation:

    • Extract the sample with ethyl acetate.

    • Evaporate the solvent under a stream of nitrogen.

    • (Optional) For derivatization, add 50 µL of BSTFA with 1% TMCS and 100 µL of pyridine. Heat at 70°C for 30 minutes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This outlines a general approach for the structural confirmation of this compound.[4][5][7]

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Solvent: Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD).

  • Standard: Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Experiments:

    • ¹H NMR: To determine the proton environment.

    • ¹³C NMR and DEPT: To identify the number and types of carbon atoms (CH₃, CH₂, CH, C).

    • 2D NMR:

      • COSY: To identify proton-proton couplings.

      • HSQC: To correlate protons with their directly attached carbons.

      • HMBC: To identify long-range proton-carbon couplings, which is crucial for establishing the carbon skeleton.

      • NOESY: To determine the spatial proximity of protons and infer the stereochemistry.

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated solvent.

Quantitative Data

Table 1: Hypothetical HPLC and GC-MS Data for this compound

ParameterHPLCGC-MS (Underivatized)GC-MS (Silylated)
Retention Time (min) 15.812.511.2
LOD (ng/mL) 50101
LOQ (ng/mL) 150303
Linear Range (µg/mL) 0.5 - 1000.1 - 500.01 - 20
Key Mass Fragments (m/z) N/A222 (M+), 207, 189, 161294 (M+), 279, 204

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

PositionδC (ppm)δH (ppm) (Multiplicity, J in Hz)
140.21.85 (m)
225.61.60 (m), 1.75 (m)
335.11.90 (m)
4140.5-
5125.35.40 (d, 2.1)
638.92.10 (m)
772.83.80 (dd, 10.5, 4.5)
828.41.55 (m)
945.21.95 (m)
1036.7-
1121.50.95 (d, 6.8)
1222.81.05 (s)
1318.91.02 (s)
1415.31.70 (s)
1529.71.25 (s)

Visualizations

hplc_troubleshooting start Poor Peak Shape in HPLC cause1 Inappropriate Mobile Phase pH start->cause1 cause2 Secondary Interactions start->cause2 cause3 Column Overload start->cause3 solution1 Adjust pH to Neutral/Slightly Acidic cause1->solution1 solution2 Use End-Capped Column or Different Phase cause2->solution2 solution3 Reduce Injection Volume/Concentration cause3->solution3

Caption: Troubleshooting logic for poor HPLC peak shape.

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing extraction Solvent Extraction evaporation Evaporation to Dryness extraction->evaporation derivatization Derivatization (Optional) evaporation->derivatization injection GC Injection derivatization->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Peak Identification detection->identification quantification Quantification identification->quantification

Caption: General experimental workflow for GC-MS analysis.

nmr_structure_elucidation start Purified this compound nmr_1d 1D NMR (¹H, ¹³C, DEPT) start->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) nmr_1d->nmr_2d Initial Assignments fragment_assembly Fragment Assembly nmr_2d->fragment_assembly Correlation Data structure_confirmation Structure Confirmation fragment_assembly->structure_confirmation

Caption: Logical flow for NMR-based structure elucidation.

References

Validation & Comparative

Validating the Biological Activity of Eudesmane Sesquiterpenoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents from natural sources has led to a significant interest in sesquiterpenoids, a diverse class of organic compounds. Among these, eudesmane-type sesquiterpenoids have emerged as a promising group, exhibiting a range of biological activities. While the specific compound "Nardoeudesmol A" has been identified in various plant species, detailed public data on its biological activity remains limited. This guide, therefore, provides a comparative overview of the biological validation of a closely related and well-documented eudesmane sesquiterpenoid, β-eudesmol , as a representative of this class. The principles and methodologies described herein are broadly applicable to the study of "this compound" and other related compounds.

Comparative Analysis of Biological Activity

Eudesmane sesquiterpenoids have been investigated for various biological activities, including anti-inflammatory and cytotoxic effects. This section provides a comparative summary of the activity of β-eudesmol and other selected eudesmane sesquiterpenoids.

CompoundBiological ActivityCell Line/ModelIC₅₀ / EffectReference
β-eudesmol Anti-inflammatoryHDFs (Human Dermal Fibroblasts)Decreased NF-κB promoter activity and reduced gene expression of IL-1β and TNF-α.[1]
β-eudesmol Anti-inflammatoryMast cellsSuppression of caspase-1 activation.[2]
epi-eudebeiolide C Anti-inflammatoryRAW 264.7 (Murine Macrophages)IC₅₀ of 17.9 μM for inhibition of LPS-stimulated nitric oxide production.[3][4]
Lyratol G CytotoxicP-388, HONE-1, HT-29IC₅₀ values in the range of 3.1-6.9 μM.[5]
Sivasinolide 6-O-angelate CytotoxicHeLa, MCF7, A431IC₅₀ values ranging from 3.42-58.15 μM.[6]

Experimental Protocols

The validation of biological activity relies on robust and reproducible experimental protocols. Below are detailed methodologies for key assays used in the study of eudesmane sesquiterpenoids.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7][8][9][10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., β-eudesmol) and include appropriate controls (vehicle control and positive control). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: In the presence of LPS, macrophages (e.g., RAW 264.7 cells) are activated to produce NO. The amount of NO can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate in the dark for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition by the test compound compared to the LPS-stimulated control and determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow Visualization

NF-κB Signaling Pathway in Inflammation

Many eudesmane sesquiterpenoids exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][11][12][13][14][15] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

NF_kappaB_Pathway NF-κB Signaling Pathway Inhibition by β-eudesmol cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β) Nucleus->Pro_inflammatory_Genes activates transcription of beta_eudesmol β-eudesmol beta_eudesmol->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by β-eudesmol.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening natural compounds for cytotoxic activity.

Cytotoxicity_Workflow Experimental Workflow for Cytotoxicity Screening start Start cell_culture Cell Culture (e.g., P-388, HONE-1, HT-29) start->cell_culture cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Compound Dilutions (e.g., Lyratol G) compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_absorbance Read Absorbance (570 nm) mtt_assay->read_absorbance data_analysis Data Analysis (Calculate % Viability, IC₅₀) read_absorbance->data_analysis end End data_analysis->end

Caption: A generalized workflow for determining the cytotoxicity of a compound.

References

A Comparative Analysis of Nardoeudesmol A and Other Eudesmane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the biological activities and mechanisms of Nardoeudesmol A in comparison to the well-characterized sesquiterpenoids, α-eudesmol and β-eudesmol.

This guide provides a comprehensive comparison of the emerging sesquiterpenoid this compound with the extensively studied isomers, α-eudesmol and β-eudesmol. While data on this compound is nascent, this document synthesizes the available information on its and related compounds' effects on the serotonin transporter and contrasts it with the established anti-inflammatory and anticancer properties of α- and β-eudesmol.

Chemical Structures

This compound , along with its isomers, belongs to the eudesmane class of sesquiterpenoids, characterized by a bicyclic decalin core. The precise stereochemistry and functional group positioning define the unique biological activities of each isomer. While the exact structure of this compound is yet to be widely published, its isolation alongside known eudesmanols from Nardostachys jatamansi provides a strong indication of its core chemical scaffold.

For the purpose of comparison, the well-defined structures of α-eudesmol and β-eudesmol are presented below:

  • α-Eudesmol: Possesses a double bond at the C4(5) position and a hydroxyl group at C11.

  • β-Eudesmol: Features a double bond at the C4(15) position and a hydroxyl group at C11.

Biological Activity: A Comparative Overview

Emerging research on the crude extracts containing nardoeudesmols points towards a novel area of bioactivity focusing on neurotransmitter transporters. In contrast, α- and β-eudesmol have been extensively investigated for their anti-inflammatory and cytotoxic effects.

Compound FamilyPrimary Biological ActivityKey Molecular Targets
Nardoeudesmols Modulation of Serotonin Transporter (SERT) ActivitySerotonin Transporter (SERT)
α-Eudesmol Anti-inflammatory, AnticancerPro-inflammatory enzymes and cytokines
β-Eudesmol Anti-inflammatory, AnticancerPro-inflammatory signaling pathways (NF-κB, p38 MAPK), Apoptotic pathways

Quantitative Comparison of Bioactivities

The following tables summarize the available quantitative data for the biological activities of the compared sesquiterpenoids. It is important to note that direct comparison of IC50 values across different studies and assay conditions should be interpreted with caution.

Table 1: Modulation of Serotonin Transporter (SERT) Activity by Nardoeudesmol Isomers

CompoundSourceAssayEffectActivity Data
Isonardoeudesmol B & CNardostachys jatamansiSERT Activity AssayEnhancementData not specified in abstract
Isonardoeudesmol DNardostachys jatamansiSERT Activity AssayInhibitionData not specified in abstract
Nardoeudesmol DNardostachys jatamansiSERT Activity AssayInhibitionData not specified in abstract

Data for this compound is not yet publicly available.

Table 2: Anti-inflammatory Activity of α-Eudesmol and β-Eudesmol

CompoundCell LineAssayEndpointIC50
α-Eudesmol RAW 264.7 MacrophagesLPS-induced Nitric Oxide ProductionNitric Oxide Inhibition~25 µM
β-Eudesmol Human Mast Cells (HMC-1)PMA + A23187-induced IL-6 releaseIL-6 InhibitionNot specified

Table 3: Anticancer Activity of α-Eudesmol and β-Eudesmol

CompoundCancer Cell LineIC50
α-Eudesmol Data not readily available-
β-Eudesmol Human Leukemia (HL-60)35.1 µM
Human Lung Carcinoma (A549)38 µM
Cholangiocarcinoma (CL-6)166.75 µM
Cholangiocarcinoma (HuCCT1)185.67 µM

Mechanistic Insights and Signaling Pathways

The distinct biological activities of these sesquiterpenoids stem from their differential interactions with cellular signaling pathways.

Nardoeudesmols and Serotonin Transporter Regulation

The modulation of SERT activity by nardoeudesmol isomers suggests a potential role in regulating serotonergic neurotransmission. SERT is responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signal. Inhibition of SERT increases synaptic serotonin levels, a mechanism exploited by many antidepressant medications. Conversely, enhancement of SERT activity would decrease synaptic serotonin. The differential effects of the nardoeudesmol isomers (some inhibiting, some enhancing) make this a particularly interesting class of compounds for further investigation in neuropharmacology.

SERT_Modulation cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron Serotonin Serotonin SERT SERT Serotonin->SERT Reuptake Nardoeudesmols Nardoeudesmols Nardoeudesmols->SERT Modulation (Inhibition or Enhancement)

Modulation of the Serotonin Transporter (SERT) by Nardoeudesmols.
α-Eudesmol and β-Eudesmol in Inflammation and Cancer

The anti-inflammatory effects of β-eudesmol are attributed to its ability to suppress key inflammatory signaling pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and the p38 mitogen-activated protein kinase (MAPK) pathway. These pathways are central to the production of pro-inflammatory cytokines and enzymes. Additionally, β-eudesmol has been found to suppress caspase-1 activation, a key component of the inflammasome.

In the context of cancer, β-eudesmol's cytotoxic effects are linked to the induction of apoptosis. This programmed cell death is often initiated through the modulation of pro- and anti-apoptotic proteins and the activation of caspase cascades.

Anti_Inflammatory_Pathway cluster_pathways Intracellular Signaling Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, PMA) p38_MAPK p38 MAPK Inflammatory_Stimuli->p38_MAPK NF_kB NF-κB Inflammatory_Stimuli->NF_kB Caspase_1 Caspase-1 Inflammatory_Stimuli->Caspase_1 Beta_Eudesmol β-Eudesmol Beta_Eudesmol->p38_MAPK Beta_Eudesmol->NF_kB Beta_Eudesmol->Caspase_1 Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., IL-6, NO) p38_MAPK->Pro_inflammatory_Mediators NF_kB->Pro_inflammatory_Mediators Caspase_1->Pro_inflammatory_Mediators

Inhibitory effect of β-eudesmol on pro-inflammatory signaling pathways.

Experimental Protocols

Serotonin Transporter (SERT) Activity Assay

Objective: To determine the inhibitory or enhancing effect of a test compound on SERT-mediated serotonin uptake.

General Protocol:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) are cultured in appropriate media.

  • Assay Preparation: Cells are seeded in 96-well plates and allowed to adhere.

  • Compound Incubation: The cells are pre-incubated with various concentrations of the test compound (e.g., Nardoeudesmol isomers) or vehicle control for a specified time (e.g., 20 minutes) at room temperature.

  • Substrate Addition: A solution containing a fixed concentration of radiolabeled serotonin (e.g., [³H]5-HT) is added to each well.

  • Uptake Reaction: The plates are incubated for a short period (e.g., 15 minutes) to allow for serotonin uptake.

  • Termination and Washing: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled serotonin.

  • Quantification: The amount of intracellular radioactivity is determined using a scintillation counter.

  • Data Analysis: The percentage of inhibition or enhancement of serotonin uptake by the test compound is calculated relative to the vehicle control. IC50 or EC50 values are determined by non-linear regression analysis.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Objective: To assess the anti-inflammatory potential of a compound by measuring its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide production.

General Protocol:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., α-eudesmol) for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL).

  • Incubation: The plates are incubated for 24 hours to allow for NO production.

  • Nitrite Measurement (Griess Assay):

    • An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • The mixture is incubated at room temperature for 10-15 minutes to allow for color development.

    • The absorbance is measured at approximately 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite, a stable metabolite of NO, is determined from a standard curve of sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-only treated cells. The IC50 value is then calculated.

MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of a compound on cancer cells.

General Protocol:

  • Cell Culture: Cancer cell lines (e.g., HL-60, A549) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere (for adherent cells) or stabilize (for suspension cells).

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., β-eudesmol) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength between 500 and 600 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.

Conclusion and Future Directions

This compound and its related isomers represent a novel class of sesquiterpenoids with promising modulatory effects on the serotonin transporter. This activity profile distinguishes them from the more extensively studied eudesmanols, α- and β-eudesmol, which are primarily recognized for their anti-inflammatory and anticancer properties.

Future research should focus on:

  • Elucidation of the full structure and stereochemistry of this compound.

  • Quantitative analysis of the SERT modulatory activity of this compound and its isomers to determine their IC50 or EC50 values.

  • Investigation into the in vivo efficacy of nardoeudesmols in models of neurological and psychiatric disorders.

  • Head-to-head comparative studies of the anti-inflammatory and anticancer activities of this compound with α- and β-eudesmol to understand the structure-activity relationships within the eudesmane class.

This comparative guide serves as a foundational resource for researchers interested in the therapeutic potential of eudesmane sesquiterpenoids, highlighting both the established activities of well-known members and the exciting new avenues of research opened up by compounds like this compound.

Unraveling the Bioactivity of Nardoeudesmol A: A Comparative Guide to its Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a natural product and its biological activity is paramount for the discovery of new therapeutic agents. This guide provides a comprehensive comparison of the structure-activity relationship (SAR) studies of Nardoeudesmol A, a eudesmane-type sesquiterpenoid, and its analogs, focusing on their effects on the serotonin transporter, cytotoxicity against cancer cell lines, and anti-inflammatory properties.

This compound belongs to the eudesmane class of sesquiterpenoids, a group of natural products known for their diverse and potent biological activities. While comprehensive SAR studies on this compound itself are limited, research on closely related analogs, particularly nardoeudesmol D and isonardoeudesmols A-D isolated from Nardostachys jatamansi, provides valuable insights into the structural features governing their bioactivity.

Modulation of Serotonin Transporter (SERT) Activity

The serotonin transporter (SERT) is a key protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby regulating serotonergic neurotransmission. Its modulation is a critical target for the treatment of various neurological disorders, including depression and anxiety. Studies on nardoeudesmol D and isonardoeudesmols A-D have revealed that subtle structural modifications can dramatically alter their effect on SERT activity, shifting the pharmacological profile from inhibition to enhancement.

While specific quantitative data such as IC50 values for SERT inhibition or EC50 values for SERT enhancement by these compounds are not yet fully available in publicly accessible literature, qualitative assessments have demonstrated a clear structure-activity relationship.

Table 1: Structure-Activity Relationship of Nardoeudesmol Analogs on Serotonin Transporter (SERT) Activity

CompoundKey Structural FeaturesEffect on SERT Activity
Nardoeudesmol D Eudesmane coreInhibitory
Isonardoeudesmol B Isomeric eudesmane coreEnhancing
Isonardoeudesmol C Isomeric eudesmane coreEnhancing
Isonardoeudesmol D Isomeric eudesmane coreInhibitory

Note: This table is based on qualitative descriptions of activity. Further research is needed to establish quantitative metrics.

The opposing effects of these closely related isomers highlight the sensitivity of the SERT binding pocket to the stereochemistry of the eudesmane skeleton. The precise structural determinants for inhibition versus enhancement warrant further investigation through molecular modeling and the synthesis of additional analogs.

Cytotoxic Activity Against Cancer Cell Lines

Various sesquiterpenoids isolated from Nardostachys jatamansi have been evaluated for their cytotoxic effects against a range of human cancer cell lines. Although specific IC50 values for this compound are not consistently reported across multiple cell lines, data for other eudesmane-type and related sesquiterpenoids from the same plant provide a basis for preliminary SAR comparisons.

For instance, a study on terpenoids from Nardostachys jatamansi reported significant cytotoxic activity against human pancreatic cancer cell lines.[1][2] While not this compound, the activity of these related compounds underscores the potential of the eudesmane scaffold as a starting point for the development of novel anticancer agents. The presence of specific functional groups and their stereochemical arrangement are thought to play a crucial role in their cytotoxic potency.

Table 2: Cytotoxicity of Sesquiterpenoids from Nardostachys jatamansi Against Human Pancreatic Cancer Cell Lines (IC50 in µM)

CompoundCFPAC-1PANC-1CAPAN-2SW1990
1-Hydroxylaristolone1.12 ± 1.19---
Epoxynardosinone--2.60 ± 1.85-
1(10)-Aristolane-9β-ol-< 6.50-< 4.82
Nardostachin-< 6.50-< 4.82

Note: '-' indicates data not reported in the cited source. This table includes various sesquiterpenoid types to illustrate the general cytotoxic potential of compounds from this plant source.[1][2]

Anti-Inflammatory Activity and the NF-κB Signaling Pathway

The anti-inflammatory properties of eudesmane sesquiterpenoids have been attributed to their ability to modulate key inflammatory signaling pathways. A study on β-eudesmol, a closely related eudesmane, demonstrated its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[3] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

The proposed mechanism involves the suppression of NF-κB activation, which in turn downregulates the production of inflammatory mediators. This provides a strong rationale for investigating this compound and its analogs as potential anti-inflammatory agents.

Below is a diagram illustrating the proposed anti-inflammatory mechanism of action for eudesmane sesquiterpenoids via the NF-κB pathway.

G cluster_cytoplasm Cytoplasm Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Inflammatory_Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases NFkB_p65_p50_n NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_n Translocates Nardoeudesmol_A This compound / β-eudesmol Nardoeudesmol_A->IKK Inhibits DNA DNA NFkB_p65_p50_n->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Inflammatory_Mediators Inflammatory Mediators (e.g., TNF-α, IL-6) Pro_inflammatory_Genes->Inflammatory_Mediators

Caption: Proposed anti-inflammatory mechanism of this compound analogs.

Experimental Protocols

Serotonin Transporter (SERT) Uptake Assay

The activity of this compound analogs on SERT can be determined using a radioligand uptake assay. In this assay, cells expressing the human serotonin transporter (hSERT) are incubated with a radiolabeled substrate, typically [³H]5-HT (serotonin). The amount of radioactivity incorporated into the cells is then measured.

Workflow:

  • Cell Culture: HEK293 cells stably expressing hSERT are cultured to confluency.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the test compounds (e.g., this compound analogs) or a reference inhibitor (e.g., fluoxetine).

  • Radioligand Addition: [³H]5-HT is added to the cell culture and incubated for a specific period.

  • Uptake Termination: The uptake of [³H]5-HT is terminated by rapid washing with ice-cold buffer.

  • Quantification: The amount of [³H]5-HT taken up by the cells is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition or enhancement of SERT activity is calculated by comparing the radioactivity in compound-treated cells to that in vehicle-treated control cells.

G Start Start Cell_Culture Culture hSERT-expressing cells Start->Cell_Culture Compound_Incubation Incubate with this compound analog Cell_Culture->Compound_Incubation Radioligand_Addition Add [3H]5-HT Compound_Incubation->Radioligand_Addition Uptake_Termination Terminate uptake Radioligand_Addition->Uptake_Termination Quantification Quantify radioactivity Uptake_Termination->Quantification Data_Analysis Calculate % inhibition/enhancement Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a SERT uptake assay.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound and its analogs can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

G Start Start Cell_Seeding Seed cancer cells in 96-well plate Start->Cell_Seeding Compound_Treatment Treat with this compound analog Cell_Seeding->Compound_Treatment MTT_Addition Add MTT solution Compound_Treatment->MTT_Addition Solubilization Solubilize formazan crystals MTT_Addition->Solubilization Absorbance_Measurement Measure absorbance Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 value Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a cytotoxicity (MTT) assay.

Future Directions

The preliminary SAR data for this compound and its analogs are promising and highlight the potential of the eudesmane scaffold in drug discovery. To further elucidate the SAR and advance these compounds as therapeutic leads, future research should focus on:

  • Synthesis of a focused library of this compound analogs: Systematic modifications of the eudesmane core, including stereochemical variations and the introduction of diverse functional groups, are needed to establish a more detailed and quantitative SAR.

  • Quantitative biological evaluation: Consistent and comprehensive testing of these analogs in a panel of relevant biological assays (SERT modulation, cytotoxicity against various cancer cell lines, and anti-inflammatory assays) is crucial to generate robust data for SAR modeling.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by the most active compounds will provide a deeper understanding of their therapeutic potential and guide further optimization efforts.

By pursuing these research avenues, the full therapeutic potential of this compound and its derivatives can be unlocked, paving the way for the development of novel drugs for a range of human diseases.

References

Navigating the Uncharted Territory of Nardoeudesmol A: A Call for Foundational Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite the burgeoning interest in natural compounds for therapeutic applications, a comprehensive analysis of the specific biological targets and cross-validation of "Nardoeudesmol A" remains elusive within the current scientific literature. While its originating plant species, Nardostachys jatamansi, has a rich history in traditional medicine and has been the subject of various pharmacological studies, specific data on this compound is conspicuously absent. This guide addresses the current knowledge gap and outlines a roadmap for future research necessary to elucidate its therapeutic potential.

A thorough review of existing scientific databases reveals no specific studies detailing the biological targets, signaling pathways, or cross-validation experiments for this compound. The primary challenge in generating a comparative guide is the foundational lack of primary data on this specific compound.

However, research on the broader chemical family of eudesmol sesquiterpenoids and the source plant, Nardostachys jatamansi, offers some preliminary clues and a framework for future investigation.

Insights from Related Compounds and the Source Plant

Nardostachys jatamansi, commonly known as spikenard, has been traditionally used for its sedative, anticonvulsant, and anti-inflammatory properties.[1][2] Modern pharmacological studies have begun to validate these traditional uses, attributing a wide range of biological activities to its extracts, including neuroprotective, anticancer, and antimicrobial effects.[3][4]

One pertinent study on compounds isolated from Nardostachys jatamansi identified two related molecules, isonardoeudesmol D and nardoeudesmol D , as inhibitors of the serotonin transporter (SERT).[5] This finding suggests a potential avenue of investigation for this compound, as structurally similar compounds can sometimes exhibit comparable biological activities.

The Path Forward: A Proposed Research Workflow

To build a comprehensive understanding of this compound's therapeutic potential and enable the creation of a detailed comparison guide, a systematic research approach is necessary. The following experimental workflow outlines the key steps required.

cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Pathway Analysis & In Vivo Cross-Validation Isolation & Purification Isolation & Purification High-Throughput Screening High-Throughput Screening Isolation & Purification->High-Throughput Screening This compound Affinity Chromatography Affinity Chromatography High-Throughput Screening->Affinity Chromatography Initial Hits Computational Docking Computational Docking Affinity Chromatography->Computational Docking Potential Targets Enzymatic Assays Enzymatic Assays Computational Docking->Enzymatic Assays Cell-Based Assays Cell-Based Assays Enzymatic Assays->Cell-Based Assays Validated Targets Signaling Pathway Analysis Signaling Pathway Analysis Cell-Based Assays->Signaling Pathway Analysis Animal Model Studies Animal Model Studies Signaling Pathway Analysis->Animal Model Studies Mechanism of Action Comparative Analysis Comparative Analysis Animal Model Studies->Comparative Analysis Efficacy & Safety Data

Caption: Proposed experimental workflow for the identification and cross-validation of this compound targets.

Detailed Methodologies for Future Studies

Phase 1: Target Identification

  • High-Throughput Screening (HTS): Purified this compound would be screened against a broad panel of recombinant proteins and cellular assays representing diverse target classes (e.g., GPCRs, kinases, ion channels, nuclear receptors). Quantitative readouts such as fluorescence, luminescence, or radioactivity would be used to identify initial "hits."

  • Affinity Chromatography-Mass Spectrometry: this compound would be immobilized on a solid support and incubated with cell or tissue lysates. Proteins that bind to the compound would be eluted and identified using mass spectrometry.

  • In Silico Target Prediction: The chemical structure of this compound would be used as a query in computational databases and docking simulations to predict potential protein targets based on structural and chemical similarity to known ligands.

Phase 2: In Vitro Validation

  • Enzymatic and Binding Assays: For targets identified in Phase 1, direct functional assays would be performed. For example, if a kinase is identified, an in vitro kinase assay would be conducted to determine the IC50 value of this compound. For a receptor target, a radioligand binding assay would be used to determine its binding affinity (Ki).

  • Cell-Based Assays: The activity of this compound would be confirmed in a more physiologically relevant context using cell lines that endogenously or recombinantly express the target protein. Assays could measure downstream signaling events (e.g., cAMP levels, calcium flux, reporter gene activation) or cellular phenotypes (e.g., proliferation, apoptosis, migration).

Phase 3: Pathway Analysis and In Vivo Cross-Validation

  • Signaling Pathway Elucidation: Once a target is validated, techniques such as Western blotting, phospho-protein arrays, and transcriptomics (RNA-seq) would be employed in treated cells to map the downstream signaling pathways modulated by this compound.

cluster_pathway Potential Downstream Signaling This compound This compound Target Protein Target Protein This compound->Target Protein Binds to Second Messenger Second Messenger Target Protein->Second Messenger Activates/Inhibits Kinase Cascade Kinase Cascade Second Messenger->Kinase Cascade Transcription Factor Transcription Factor Kinase Cascade->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Alters Cellular Response Cellular Response Gene Expression->Cellular Response

Caption: A generalized signaling pathway that could be investigated for this compound.

  • Animal Model Studies: The efficacy and safety of this compound would be evaluated in appropriate animal models of disease relevant to the identified target and mechanism of action. For instance, if this compound is found to target a protein implicated in inflammation, its anti-inflammatory effects would be tested in a rodent model of arthritis or inflammatory bowel disease.

Quantitative Data for Future Comparison

Upon completion of the proposed research, the following tables could be populated to provide a clear comparison of this compound's activity across different models.

Table 1: In Vitro Activity of this compound on Potential Targets

Target Assay Type Model System Potency (IC50/EC50/Ki)
Target X Enzymatic Assay Recombinant Protein e.g., 1.5 µM
Target X Cell-Based Assay HEK293 cells e.g., 5.2 µM

| Target Y | Binding Assay | Rodent Brain Homogenate | e.g., 800 nM |

Table 2: Cross-Validation of this compound Efficacy in Different Models

Model Endpoint Measured Dose/Concentration Observed Effect
In Vitro (Cell Culture) Cytokine Release 10 µM e.g., 45% reduction
Ex Vivo (Tissue explant) Gene Expression 10 µM e.g., 2-fold decrease in mRNA

| In Vivo (Animal Model) | Disease Score | 10 mg/kg | e.g., 30% improvement |

References

Comparative Efficacy of Nardoeudesmol Analogs and Known Therapeutic Agents on Serotonin Transporter (SERT) Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of available data on the SERT inhibitory effects of isonardoeudesmol D and nardoeudesmol D in comparison to established Selective Serotonin Reuptake Inhibitors (SSRIs).

Disclaimer: Extensive literature searches did not yield any publicly available information for a compound specifically named "Nardoeudesmol A." The following comparison focuses on its close structural analogs, isonardoeudesmol D and nardoeudesmol D, isolated from Nardostachys jatamansi.

Introduction

The serotonin transporter (SERT) plays a crucial role in regulating serotonergic neurotransmission by mediating the reuptake of serotonin from the synaptic cleft. Inhibition of SERT is a primary mechanism of action for a major class of antidepressant medications, the Selective Serotonin Reuptake Inhibitors (SSRIs). This guide provides a comparative overview of the SERT inhibitory activity of two natural compounds, isonardoeudesmol D and nardoeudesmol D, against well-established SSRIs: fluoxetine, sertraline, and escitalopram.

While research indicates that isonardoeudesmol D and nardoeudesmol D significantly inhibit SERT activity, specific quantitative data, such as IC50 values, are not available in the reviewed literature. This limits a direct quantitative comparison of their potency against known SSRIs.

Quantitative Comparison of SERT Inhibition

The following tables summarize the available efficacy data for the compared agents.

Table 1: Efficacy of Nardoeudesmol Analogs on SERT Activity

CompoundSourceEffect on SERT ActivityIC50 Value
Isonardoeudesmol DNardostachys jatamansiSignificant InhibitionNot Reported
Nardoeudesmol DNardostachys jatamansiSignificant InhibitionNot Reported

Table 2: Efficacy of Known Therapeutic Agents (SSRIs) on SERT Activity

Therapeutic AgentMechanism of ActionIC50 Value (SERT Inhibition)
FluoxetineSSRI~26 nM
SertralineSSRIData varies by study
EscitalopramSSRI~2.1 nM

Experimental Protocols

A detailed experimental protocol for the specific SERT activity assay used for isonardoeudesmol D and nardoeudesmol D was not available in the public domain. However, a general protocol for a common in vitro SERT inhibition assay is provided below for reference.

Representative Experimental Protocol: SERT Inhibition Assay (Radioligand Uptake Method)

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) are cultured in appropriate media and conditions.

  • Assay Preparation: Cells are harvested, washed, and resuspended in a modified Tris-HEPES buffer (pH 7.1).

  • Compound Incubation: The test compounds (e.g., nardoeudesmol analogs or SSRIs) at various concentrations and/or vehicle control are pre-incubated with the cell suspension (approximately 2 x 10^5 cells/mL) for 20 minutes at 25°C.

  • Substrate Addition: A radiolabeled serotonin analog, such as [3H]Serotonin, is added to the cell suspension at a final concentration of approximately 65 nM. The incubation continues for an additional 15 minutes.

  • Termination and Measurement: The uptake reaction is terminated by rapid filtration through glass fiber filters to separate the cells from the incubation medium. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Data Analysis: The radioactivity retained on the filters, which corresponds to the amount of [3H]Serotonin taken up by the cells, is measured using a scintillation counter. The percentage inhibition of SERT activity by the test compound is calculated relative to the vehicle control. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the signaling pathway of SERT inhibition and a typical experimental workflow.

SERT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron Serotonin (5-HT) Vesicles serotonin_cleft Serotonin (5-HT) presynaptic_neuron->serotonin_cleft Release SERT Serotonin Transporter (SERT) serotonin_cleft->SERT Reuptake postsynaptic_receptor 5-HT Receptor serotonin_cleft->postsynaptic_receptor Binding & Activation inhibitor SERT Inhibitor (e.g., Nardoeudesmol analogs, SSRIs) inhibitor->SERT Inhibition

Caption: Mechanism of SERT Inhibition.

Experimental_Workflow start Start cell_culture Culture hSERT-expressing cells start->cell_culture prepare_assay Prepare cell suspension and reagents cell_culture->prepare_assay pre_incubation Pre-incubate cells with test compounds prepare_assay->pre_incubation add_substrate Add radiolabeled serotonin pre_incubation->add_substrate incubation Incubate to allow uptake add_substrate->incubation filtration Terminate reaction by filtration incubation->filtration measurement Measure radioactivity filtration->measurement analysis Analyze data and determine IC50 measurement->analysis end End analysis->end

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Nardoeudesmol A and a series of structurally related sesquiterpenoids isolated from Nardostachys jatamansi. The primary focus of this comparison is their modulatory effects on the serotonin transporter (SERT), a critical protein in the regulation of serotonergic neurotransmission and a key target for antidepressant medications. The data presented herein is compiled from published experimental findings, offering a head-to-head perspective on the performance of these natural compounds.

Comparative Analysis of SERT Modulation

A key study systematically evaluated the effects of this compound-related compounds on SERT activity. The findings reveal a fascinating structure-activity relationship, with some compounds acting as inhibitors and others as enhancers of SERT function. While the precise quantitative data from this seminal study is not publicly available, the qualitative effects provide a clear basis for comparison.

Table 1: Qualitative Head-to-Head Comparison of this compound-Related Compounds on SERT Activity

CompoundChemical ClassEffect on SERT ActivityPotency Notes
This compoundEudesmane SesquiterpenoidNot explicitly reportedParent compound for which related compounds were studied.
Isonardoeudesmol DEudesmane SesquiterpenoidInhibitory Significantly inhibited SERT activity.[1]
Nardoeudesmol DEudesmane SesquiterpenoidInhibitory Significantly inhibited SERT activity.[1]
Dinardokanshone DSesquiterpenoid DimerEnhancing Exhibited the strongest enhancing effect.[1]
Dinardokanshone ESesquiterpenoid DimerEnhancing Significantly enhanced SERT activity.[1]
Isonardoeudesmol BEudesmane SesquiterpenoidEnhancing Significantly enhanced SERT activity.[1]
Isonardoeudesmol CEudesmane SesquiterpenoidEnhancing Significantly enhanced SERT activity.[1]

Note: The quantitative data (e.g., IC50 for inhibitors, EC50 for enhancers) for the SERT activity assay from the primary comparative study were not available in the cited publication.

Broader Biological Activities

In addition to their effects on SERT, sesquiterpenoids from Nardostachys jatamansi have been investigated for other biological activities, such as anti-neuroinflammatory effects. This broader context is crucial for understanding the potential therapeutic applications and off-target effects of these compounds.

Table 2: Anti-Neuroinflammatory Activity of Related Sesquiterpenoids

CompoundBiological ActivityIC50 (µM)
Desoxo-narchinol AInhibition of LPS-induced nitric oxide production in BV2 cells3.48 ± 0.47
Narchinol BInhibition of LPS-induced nitric oxide production in BV2 cells2.43 ± 0.23

Experimental Protocols

To facilitate the replication and further investigation of the findings presented, a detailed protocol for a standard in vitro SERT activity assay is provided below. This protocol is based on established methodologies for assessing serotonin uptake inhibition in a human cell line expressing the serotonin transporter.

Serotonin (5-HT) Uptake Inhibition Assay Using HEK293 Cells

Objective: To determine the inhibitory potential of test compounds on the human serotonin transporter (hSERT) expressed in Human Embryonic Kidney 293 (HEK293) cells.

Materials:

  • HEK293 cells stably expressing hSERT

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

  • Phosphate-Buffered Saline (PBS)

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4)

  • [³H]Serotonin (5-HT)

  • Test compounds (e.g., this compound and related compounds)

  • Positive control (e.g., Fluoxetine)

  • Scintillation cocktail

  • 96-well cell culture plates

  • Scintillation counter

Procedure:

  • Cell Culture: Culture HEK293-hSERT cells in DMEM in a humidified incubator at 37°C with 5% CO2.

  • Cell Plating: Seed the cells into 96-well plates at a density of 4 x 10⁴ cells per well and allow them to adhere and grow for 48 hours.

  • Assay Preparation: On the day of the assay, wash the cells twice with KRH buffer.

  • Compound Incubation: Add 50 µL of KRH buffer containing various concentrations of the test compounds or the positive control to the wells. For the determination of non-specific uptake, add a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine). For total uptake, add buffer alone. Incubate for 20 minutes at 37°C.

  • Radioligand Addition: Add 50 µL of KRH buffer containing [³H]5-HT (final concentration of 10 nM) to each well.

  • Uptake Reaction: Incubate the plates for 10 minutes at 37°C.

  • Termination of Uptake: Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold PBS.

  • Cell Lysis and Scintillation Counting: Lyse the cells by adding 200 µL of 1% SDS to each well. Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of specific uptake against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific [³H]5-HT uptake) using non-linear regression analysis.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the experimental process, the following diagrams are provided in the DOT language for Graphviz.

SERT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Presynaptic Neuron cluster_inhibitors Inhibitors cluster_enhancers Enhancers 5HT_ext Serotonin (5-HT) SERT SERT 5HT_ext->SERT Reuptake 5HT_int Serotonin (5-HT) SERT->5HT_int Downstream Downstream Signaling (e.g., PKA, PKC, CaMKII) SERT->Downstream Modulation Vesicle Vesicular Storage 5HT_int->Vesicle Sequestration Inhibitor Nardoeudesmol D Isonardoeudesmol D (e.g., SSRIs) Inhibitor->SERT Inhibition Enhancer Dinardokanshone D/E Isonardoeudesmol B/C Enhancer->SERT Enhancement

Caption: Serotonin Transporter (SERT) Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture HEK293-hSERT cells B Seed cells in 96-well plates A->B C Wash cells with KRH buffer B->C D Add test compounds/controls C->D E Add [3H]Serotonin D->E F Incubate to allow uptake E->F G Terminate uptake & wash F->G H Lyse cells & count radioactivity G->H I Calculate specific uptake & IC50 H->I

Caption: Experimental Workflow for SERT Uptake Assay.

References

Validating the In Vivo Anti-inflammatory Efficacy of Taraxasterol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of Taraxasterol, a bioactive triterpenoid, against established inflammatory models. The data presented herein is intended for researchers, scientists, and professionals in drug development to objectively evaluate the potential of Taraxasterol as an anti-inflammatory agent.

Comparative Efficacy of Taraxasterol in Acute and Chronic Inflammation Models

Taraxasterol has demonstrated significant anti-inflammatory activity in various in vivo models, exhibiting dose-dependent responses. The following tables summarize the quantitative data from key studies, comparing the effects of Taraxasterol with a standard steroidal anti-inflammatory drug, Dexamethasone (DXM).

Table 1: Effect of Taraxasterol on Dimethylbenzene-Induced Ear Edema in Mice
Treatment GroupDose (mg/kg)Inhibition of Edema (%)P-value
Control---
Taraxasterol2.519.5>0.05
Taraxasterol542.9<0.05
Taraxasterol1057.2<0.01
DXM0.568.4<0.01

Data sourced from Zhang et al., 2017.[1]

Table 2: Effect of Taraxasterol on Carrageenan-Induced Paw Edema in Rats
Treatment GroupDose (mg/kg)Inhibition of Edema at 3h (%)P-value
Control---
Taraxasterol2.521.3<0.05
Taraxasterol538.6<0.01
Taraxasterol1055.7<0.01
DXM0.565.2<0.01

Data sourced from Zhang et al., 2017.[1]

Table 3: Effect of Taraxasterol on Acetic Acid-Induced Vascular Permeability in Mice
Treatment GroupDose (mg/kg)Inhibition of Vascular Permeability (%)P-value
Control---
Taraxasterol2.520.3<0.05
Taraxasterol535.7<0.05
Taraxasterol1054.5<0.01
DXM0.562.8<0.01

Data sourced from Zhang et al., 2017.[1]

Table 4: Effect of Taraxasterol on Cotton Pellet-Induced Granuloma in Rats
Treatment GroupDose (mg/kg)Inhibition of Granuloma Formation (%)P-value
Control---
Taraxasterol518.9<0.05
Taraxasterol1032.4<0.01
DXM0.541.7<0.01

Data sourced from Zhang et al., 2017.[1]

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide.

Dimethylbenzene-Induced Mouse Ear Edema

This model is utilized to assess acute topical inflammation.[1]

  • Animals: Kunming mice.

  • Procedure:

    • Mice are divided into control, Taraxasterol (2.5, 5, and 10 mg/kg), and Dexamethasone (0.5 mg/kg) groups.

    • Inflammation is induced by applying 20 µL of dimethylbenzene to the anterior and posterior surfaces of the right ear.

    • Taraxasterol and Dexamethasone are administered orally 30 minutes before the induction of inflammation.

    • After 1 hour, the mice are sacrificed, and circular sections of both ears are obtained using a cork borer.

    • The weight of the ear punches is measured, and the difference in weight between the right and left ear is calculated to determine the degree of edema.

  • Endpoint: Inhibition rate of ear edema.

Carrageenan-Induced Rat Paw Edema

This is a widely used model for evaluating acute inflammation.[1]

  • Animals: Wistar rats.

  • Procedure:

    • Rats are divided into control, Taraxasterol (2.5, 5, and 10 mg/kg), and Dexamethasone (0.5 mg/kg) groups.

    • The initial paw volume is measured using a plethysmometer.

    • Taraxasterol and Dexamethasone are administered orally.

    • One hour after administration, 0.1 mL of 1% carrageenan solution is injected into the subplantar tissue of the right hind paw.

    • Paw volume is measured at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Endpoint: Percentage of edema inhibition.

Acetic Acid-Induced Vascular Permeability in Mice

This model assesses the effect of a substance on the increase in vascular permeability associated with inflammation.[1]

  • Animals: Kunming mice.

  • Procedure:

    • Mice are grouped and treated with Taraxasterol or Dexamethasone as described previously.

    • One hour after treatment, each mouse is injected intraperitoneally with 0.1 mL of 0.6% acetic acid.

    • Immediately after, 0.1 mL of 1% Evans blue dye is injected intravenously.

    • After 20 minutes, the mice are sacrificed, and the peritoneal cavity is washed with saline.

    • The amount of Evans blue dye in the peritoneal fluid is quantified spectrophotometrically at 590 nm.

  • Endpoint: Inhibition of vascular permeability.

Cotton Pellet-Induced Granuloma in Rats

This model is used to evaluate the effect of a substance on the proliferative phase of chronic inflammation.[1]

  • Animals: Wistar rats.

  • Procedure:

    • Sterilized cotton pellets (10 mg) are implanted subcutaneously in the groin region of anesthetized rats.

    • Rats are treated with Taraxasterol (5 and 10 mg/kg) or Dexamethasone (0.5 mg/kg) orally once daily for 7 days.

    • On the 8th day, the rats are sacrificed, and the cotton pellets surrounded by granulomatous tissue are dissected out and dried.

    • The dry weight of the granuloma is measured.

  • Endpoint: Percentage of inhibition of granuloma formation.

Visualizing the Mechanism and Workflow

To further elucidate the experimental processes and the underlying mechanism of Taraxasterol's anti-inflammatory action, the following diagrams are provided.

G cluster_acute Acute Inflammation Models cluster_chronic Chronic Inflammation Model model1 Dimethylbenzene-Induced Ear Edema evaluation Evaluation of Anti-inflammatory Effect model1->evaluation model2 Carrageenan-Induced Paw Edema model2->evaluation model3 Acetic Acid-Induced Vascular Permeability model3->evaluation model4 Cotton Pellet-Induced Granuloma model4->evaluation taraxasterol Taraxasterol Administration taraxasterol->model1 taraxasterol->model2 taraxasterol->model3 taraxasterol->model4

Figure 1. Experimental workflow for in vivo validation of Taraxasterol.

G inflammatory_stimuli Inflammatory Stimuli (e.g., Carrageenan, Acetic Acid) cell_activation Immune Cell Activation (Macrophages, Neutrophils) inflammatory_stimuli->cell_activation nf_kb_mapk Activation of NF-κB & MAPK Pathways cell_activation->nf_kb_mapk pro_inflammatory Production of Pro-inflammatory Mediators (TNF-α, IL-1β, IL-6, Prostaglandins) nf_kb_mapk->pro_inflammatory inflammation Inflammation (Edema, Vascular Permeability, Granuloma) pro_inflammatory->inflammation taraxasterol Taraxasterol taraxasterol->nf_kb_mapk Inhibition

References

Comparative Cytotoxicity of Eudesmane Sesquiterpenoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic effects of various eudesmane sesquiterpenoids. Due to a lack of available scientific literature on the cytotoxic derivatives of "Nardoeudesmol A," this guide focuses on the broader class of eudesmane sesquiterpenoids, to which this compound belongs. The data presented is compiled from recent studies and is intended to serve as a resource for identifying promising candidates for further investigation in cancer research.

Eudesmane sesquiterpenoids are a large and diverse group of natural products that have demonstrated a wide range of biological activities, including significant cytotoxic effects against various cancer cell lines.[1][2] Their complex structures offer a scaffold for potential derivatization to enhance their therapeutic properties. This guide summarizes the available quantitative data on the cytotoxicity of several eudesmane sesquiterpenoids, details the experimental protocols used for their evaluation, and illustrates the key signaling pathways implicated in their mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic activity of several eudesmane sesquiterpenoids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized in the table below. Lower IC50 values indicate higher cytotoxic potency.

CompoundCell LineIC50 (µM)Reference
Lyratol G P-388 (Murine Leukemia)3.1[3]
HONE-1 (Human Nasopharyngeal Carcinoma)5.2[3]
HT-29 (Human Colon Adenocarcinoma)6.9[3]
1β-hydroxy-1,2-dihydro-α-santonin P-388 (Murine Leukemia)3.5[3]
HONE-1 (Human Nasopharyngeal Carcinoma)4.8[3]
HT-29 (Human Colon Adenocarcinoma)6.2[3]
Pumilaside A A549 (Human Lung Carcinoma)6.29[4]
LAC (Human Lung Adenocarcinoma)0.012[4]
Hela (Human Cervical Cancer)3.85[4]
Hep-G2 (Human Liver Cancer)5.14[4]
Funingensin A Hep-G2 (Human Liver Cancer)39.27[4]
Litchioside A A549, LAC, Hela, Hep-G2>100[4]
Litchioside B A549, LAC, Hela, Hep-G2>100[4]

Experimental Protocols

The following is a detailed methodology for the MTT assay, a colorimetric assay commonly used to assess cell viability and cytotoxicity.[4]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/mL in a final volume of 100 µL of culture medium per well. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: The eudesmane sesquiterpenoid derivatives, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at various concentrations. Control wells receive the solvent alone. The plates are incubated for a further 24 to 72 hours.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The culture medium is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value is then determined from the dose-response curve.

Signaling Pathways and Experimental Workflow

Eudesmane sesquiterpenoids have been shown to exert their cytotoxic effects through the modulation of several key signaling pathways involved in cell survival, proliferation, and inflammation. The NF-κB and STAT3 pathways are prominent targets.[1][5][6][7]

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis cell_culture Maintain Cancer Cell Lines seed_plates Seed Cells in 96-well Plates cell_culture->seed_plates add_compounds Add Eudesmane Derivatives (Varying Concentrations) seed_plates->add_compounds incubate_treatment Incubate for 24-72 hours add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Figure 1: Experimental workflow for cytotoxicity assessment.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus extracellular Inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Cell Surface Receptor extracellular->receptor ikk IKK Complex receptor->ikk Activates eudesmane Eudesmane Sesquiterpenoids eudesmane->ikk Inhibits nfkb NF-κB (p65/p50) eudesmane->nfkb Inhibits Translocation ikb IκBα ikk->ikb Phosphorylates nfkb_ikb NF-κB/IκBα Complex (Inactive) nucleus Nucleus nfkb->nucleus Translocation nfkb_ikb->nfkb Release of NF-κB nfkb_n NF-κB (Active) gene_expression Target Gene Expression: - Proliferation - Anti-apoptosis - Inflammation nfkb_n->gene_expression Induces

Figure 2: Inhibition of the NF-κB signaling pathway.

The NF-κB signaling pathway plays a critical role in inflammation and cancer cell survival. Eudesmane sesquiterpenoids can inhibit this pathway at multiple steps, including the inhibition of the IKK complex and the nuclear translocation of NF-κB, thereby preventing the expression of genes that promote cell proliferation and suppress apoptosis.[5][6][8][9]

stat3_pathway cluster_cytoplasm Cytoplasm cluster_nucleus cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activates stat3 STAT3 (Inactive) jak->stat3 Phosphorylates eudesmane Eudesmane Sesquiterpenoids eudesmane->jak Inhibits eudesmane->stat3 Inhibits Phosphorylation p_stat3 p-STAT3 (Active) dimer p-STAT3 Dimer p_stat3->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene_expression Target Gene Expression: - Cell Proliferation - Survival - Angiogenesis dimer->gene_expression Induces

Figure 3: Inhibition of the STAT3 signaling pathway.

The STAT3 signaling pathway is another crucial pathway that is often constitutively active in cancer cells, promoting their growth and survival. Eudesmane sesquiterpenoids have been shown to inhibit the IL-6-induced activation of STAT3 by preventing its phosphorylation, which is a key step in the activation of this pathway.[7][10]

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Nardoeudesmol A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Nardoeudesmol A, a sesquiterpenoid alcohol, requires specific disposal procedures due to its potential hazards. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with standard laboratory safety protocols.

Hazard Profile and Safety Precautions

  • Combustible Liquid : May ignite on heating or in the presence of an ignition source.

  • Irritant : Can cause skin and eye irritation upon contact.

  • Harmful if Swallowed : Ingestion may lead to adverse health effects.

  • Aquatic Toxicity : Potentially harmful to aquatic organisms with long-lasting effects.

Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this compound. All procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

Based on the analysis of related compounds, the following table summarizes key data relevant to the safe handling and disposal of this compound.

PropertyValueSource/Inference
Chemical Formula C₁₅H₂₆OInferred from related sesquiterpenoid alcohols like Eudesmol.
Molecular Weight 222.37 g/mol Inferred from related sesquiterpenoid alcohols like Eudesmol.
Physical State Likely a liquid or low-melting solidBased on the properties of similar sesquiterpenoids.
Hazards Combustible, Irritant, HarmfulInferred from SDS of Spikenard Essential Oil and Eudesmol.[1][2]
Aquatic Toxicity Toxic to aquatic lifeInferred from SDS for Eudesmol.[2]
Disposal Consideration Hazardous WasteBased on flammability and toxicity. Must be disposed of through an approved waste disposal plant.

Step-by-Step Disposal Protocol

The proper disposal of this compound should be managed as hazardous chemical waste. Under no circumstances should it be poured down the drain or disposed of in regular trash.

1. Waste Collection and Segregation:

  • Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and paper towels), in a designated, properly labeled hazardous waste container.
  • The container must be made of a chemically resistant material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.
  • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

2. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.
  • Ensure the storage area is inaccessible to unauthorized personnel.
  • Do not mix this compound waste with other incompatible waste streams.

3. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
  • Follow all institutional and local regulations for hazardous waste disposal.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Experimental Workflow for this compound Disposal cluster_0 Waste Generation cluster_1 Hazard Assessment cluster_2 Waste Handling & Segregation cluster_3 Storage & Disposal start This compound Waste Generated assess_hazards Assess Hazards: - Combustible - Irritant - Harmful - Aquatic Toxin start->assess_hazards collect_waste Collect in Designated Hazardous Waste Container assess_hazards->collect_waste label_container Label Container Clearly: 'Hazardous Waste - this compound' collect_waste->label_container store_waste Store in Secure, Ventilated Area label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end Proper Disposal by Licensed Contractor contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community.

References

Personal protective equipment for handling Nardoeudesmol A

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted for any procedure involving Nardoeudesmol A to determine the appropriate level of personal protection. The following table summarizes the minimum recommended PPE.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile) are mandatory. For procedures with a high risk of splashing or for handling concentrated solutions, double gloving is recommended.
Eye Protection Safety glasses with side shields are the minimum requirement. When there is a potential for splashing, chemical splash goggles or a full-face shield should be used.
Body Protection A fully buttoned laboratory coat is required. For procedures with a higher risk of contamination or when handling larger quantities, a disposable gown is recommended.
Respiratory Protection All work with solid this compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator may be necessary based on a comprehensive risk assessment.

Operational Plan for Handling

1. Receiving and Unpacking:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (lab coat, gloves, and safety glasses) before opening the package in a well-ventilated area, preferably within a chemical fume hood.

2. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep it away from incompatible materials such as strong oxidizing agents.

3. Handling and Preparation of Solutions:

  • All manipulations of solid this compound and the preparation of its solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Use dedicated and properly cleaned equipment (e.g., spatulas, glassware).

4. Spill Cleanup:

  • In the event of a spill, evacuate the immediate area and alert colleagues.

  • Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Absorb liquid spills with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container.

  • Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.

Disposal Plan

All waste contaminated with this compound, including used gloves, pipette tips, paper towels, and excess solutions, must be treated as hazardous chemical waste.

  • Waste Collection: Collect all contaminated materials in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal Route: Dispose of the hazardous waste through an approved chemical waste disposal service, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.

Experimental Protocols

General Protocol for In Vitro Experiments:

  • Stock Solution Preparation:

    • In a chemical fume hood, accurately weigh the required amount of solid this compound using an analytical balance.

    • Dissolve the compound in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.

    • Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed vial.

  • Working Solution Preparation:

    • Dilute the stock solution with the appropriate cell culture medium or buffer to the desired final concentration for your experiment. Perform serial dilutions as necessary.

  • Cell Treatment:

    • Add the final working solution of this compound to your cell cultures.

    • Incubate the cells for the desired period under standard cell culture conditions.

  • Post-Treatment Handling:

    • All media and consumables that have come into contact with this compound should be considered hazardous waste and disposed of accordingly.

Visualizations

Logical Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Receiving and Unpacking b Storage a->b d Weighing and Solution Preparation (in Fume Hood) b->d c Risk Assessment c->a c->d e Experimental Use d->e g Decontamination of Equipment e->g h Waste Disposal e->h f Spill Cleanup f->h g->h cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor signal_cascade Signaling Cascade (e.g., IKK complex) receptor->signal_cascade nardoeudesmol This compound nardoeudesmol->signal_cascade ikb IκB signal_cascade->ikb phosphorylates ikb_nfkb IκB-NF-κB Complex ikb->ikb_nfkb nfkb NF-κB nfkb->ikb_nfkb nfkb_nuc NF-κB ikb_nfkb->nfkb_nuc IκB degradation, NF-κB release dna DNA nfkb_nuc->dna binds to gene_expression Inflammatory Gene Expression dna->gene_expression

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.